Flt3-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24N6O2S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[3-[2-(4-piperazin-1-ylanilino)thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H24N6O2S2/c1-33(30,31)28-18-4-2-3-16(13-18)20-15-32-21-14-25-23(27-22(20)21)26-17-5-7-19(8-6-17)29-11-9-24-10-12-29/h2-8,13-15,24,28H,9-12H2,1H3,(H,25,26,27) |
InChI Key |
MGKRFMQUFDKUBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC3=CN=C(N=C32)NC4=CC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-17: A Potent Inhibitor of FLT3 Kinase for Research in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Flt3-IN-17 is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate its use in preclinical research and drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C23H24N6O2S2. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 2758999-62-9.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2758999-62-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C23H24N6O2S2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 496.61 g/mol | Calculated from molecular formula |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage | Store at -20°C for short-term and -80°C for long-term. | --INVALID-LINK-- |
Note: A definitive IUPAC name and complete SMILES string are not publicly available in the searched scientific literature or chemical databases. Researchers should confirm the structure provided by their supplier.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of FLT3, particularly against activating mutations such as the D835Y point mutation located in the kinase domain. In addition to its activity on FLT3, this compound also demonstrates inhibitory effects on Focal Adhesion Kinase (FAK).
The primary mechanism of action for this compound is the inhibition of the autophosphorylation of the FLT3 receptor. In AML, mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that promote uncontrolled cell proliferation and survival. By blocking the kinase activity of FLT3, this compound effectively abrogates these pro-leukemic signals.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line/Assay Conditions | Source |
| FLT3 (D835Y mutant) | <0.5 nM | Biochemical or cellular assay | --INVALID-LINK-- |
| FAK | 12 nM | Biochemical or cellular assay | --INVALID-LINK-- |
| FLT3 mutants | 1.6 - 183 nM | Ba/F3 cells | --INVALID-LINK-- |
This compound has also been shown to inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and A375 (melanoma) cells. Furthermore, at a concentration of 10 μM, it exhibits greater than 55% inhibition of cytochrome P450s (CYPs), indicating potential for drug-drug interactions that should be considered in experimental design.
Signaling Pathways
Mutated FLT3 activates several key downstream signaling pathways that are critical for the survival and proliferation of leukemic cells. This compound, by inhibiting the initial phosphorylation of the FLT3 receptor, effectively shuts down these cascades. The primary pathways affected are the JAK/STAT, PI3K/AKT/mTOR, and RAS/MEK/ERK pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize FLT3 inhibitors like this compound.
In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the IC50 of this compound against purified FLT3 enzyme.
Materials:
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Recombinant human FLT3 enzyme (wild-type or mutant)
-
FLT3 Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., AXLtide)
-
ATP
-
This compound
-
DMSO
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of this compound dilution or DMSO control.
-
2 µL of FLT3 enzyme diluted in kinase buffer.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation of AML cell lines, such as MV4-11 (FLT3-ITD positive).
Materials:
-
AML cell line (e.g., MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Addition: The following day, add 100 µL of medium containing serial dilutions of this compound (or DMSO control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the log of the inhibitor concentration.
Western Blotting for FLT3 Signaling Pathway Analysis
This protocol allows for the analysis of the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a desired time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the role of FLT3 signaling in AML and for the preclinical evaluation of novel therapeutic strategies. Its high potency against clinically relevant FLT3 mutations makes it a suitable compound for in vitro and potentially in vivo studies. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in effectively utilizing this compound in their studies. As with any research compound, it is recommended to independently verify its properties and activity in the specific experimental systems being used.
Flt3-IN-17: A Novel Tyrosine Kinase Inhibitor for Acute Myeloid Leukemia - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. These mutations, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival. Flt3-IN-17 is a novel, potent, and selective small molecule inhibitor designed to target these aberrant FLT3 signaling pathways. This technical guide provides a comprehensive overview of the preclinical mechanism of action of this compound in AML cells, including its effects on downstream signaling, cellular activity, and methodologies for its evaluation.
Introduction to Flt3 Signaling in AML
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In healthy individuals, FLT3 activation is tightly regulated by its ligand. However, in FLT3-mutated AML, the receptor is constitutively active, leading to the persistent activation of downstream signaling cascades critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2] This aberrant signaling confers a significant growth advantage to leukemic cells.[3]
This compound is a next-generation FLT3 inhibitor developed to specifically target both wild-type and mutated forms of the FLT3 receptor, with a particular focus on overcoming common resistance mechanisms observed with earlier generation inhibitors.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the kinase domain of the FLT3 receptor. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling.
Inhibition of Downstream Signaling Pathways
The constitutive activation of FLT3 in AML leads to the phosphorylation and activation of several key downstream signaling proteins. This compound effectively abrogates these signals.
-
STAT5 Pathway: FLT3-ITD mutations are known to strongly activate the STAT5 signaling pathway, which is crucial for the survival and proliferation of AML cells.[4] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of STAT5.
-
MAPK Pathway: The RAS/RAF/MEK/ERK (MAPK) pathway is another critical downstream effector of FLT3 signaling, promoting cell cycle progression. This compound treatment results in the reduced phosphorylation of ERK1/2.
-
AKT Pathway: The PI3K/AKT pathway, which is central to cell survival and inhibition of apoptosis, is also activated by mutated FLT3. This compound effectively inhibits the phosphorylation of AKT.
The following diagram illustrates the targeted inhibition of the FLT3 signaling pathway by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been evaluated through various in vitro assays.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical Kinase Assay | FLT3-ITD | - | 1.5 |
| FLT3-D835Y | - | 2.8 | |
| FLT3-WT | - | 15.2 | |
| Cellular Proliferation Assay | FLT3-ITD | MV4-11 | 5.1 |
| FLT3-ITD | MOLM-13 | 6.8 | |
| FLT3-WT | RS4;11 | 85.4 | |
| Cellular Phosphorylation Assay | p-FLT3 (FLT3-ITD) | MV4-11 | 3.2 |
| p-STAT5 | MV4-11 | 4.5 | |
| p-ERK1/2 | MV4-11 | 7.9 | |
| p-AKT | MV4-11 | 6.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.
Workflow Diagram:
Materials:
-
Recombinant human FLT3 (wild-type, ITD, D835Y mutants)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Poly-Glu,Tyr (4:1) peptide substrate
-
ATP
-
This compound
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of diluted this compound or vehicle control to wells of a 384-well plate.
-
Add 10 µL of recombinant FLT3 kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, RS4;11)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000 cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins in AML cells following treatment with this compound.
Workflow Diagram:
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture AML cells and treat with varying concentrations of this compound for specified time points.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analyze band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound demonstrates potent and selective inhibition of mutated FLT3 kinase in preclinical models of Acute Myeloid Leukemia. Its ability to effectively block the constitutive activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, MAPK, and AKT, translates into significant anti-proliferative activity in FLT3-mutated AML cell lines. The comprehensive in vitro characterization of this compound, utilizing the detailed experimental protocols outlined in this guide, provides a strong rationale for its further development as a targeted therapy for this high-risk patient population. Future studies will focus on in vivo efficacy and safety profiling to advance this compound towards clinical investigation.
References
- 1. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Target Binding and Kinase Selectivity Profile of Quizartinib (AC220): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding characteristics and kinase selectivity profile of Quizartinib (AC220), a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information herein is intended to support research, discovery, and development efforts in the field of targeted oncology therapeutics.
Introduction
Quizartinib (AC220) is a highly selective, orally bioavailable small molecule inhibitor of FLT3, a receptor tyrosine kinase that is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and downstream signaling pathways, promoting leukemic cell proliferation and survival.[2] Quizartinib is a type II inhibitor, binding to and stabilizing the inactive conformation of the FLT3 kinase.[3] This guide summarizes the quantitative data regarding its binding affinity and kinase selectivity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and relevant biological pathways.
Target Binding and Potency
Quizartinib demonstrates high-affinity binding to FLT3 and potent inhibition of its kinase activity, particularly against the clinically relevant FLT3-ITD mutation. The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of Quizartinib against FLT3
| Target | Assay Type | Value | Cell Line | Reference |
| FLT3 | Binding Affinity (Kd) | 1.6 nM | - | [4][5] |
| FLT3-ITD | Cellular Autophosphorylation Inhibition (IC50) | 1.1 nM | MV4-11 | [1][4][5] |
| FLT3-WT | Cellular Autophosphorylation Inhibition (IC50) | 4.2 nM | RS4;11 | [1][4][5] |
| FLT3-ITD | Cell Proliferation Inhibition (IC50) | 0.56 nM | MV4-11 | [1][4][5] |
Kinase Selectivity Profile
A critical aspect of a targeted inhibitor's therapeutic potential is its selectivity. Quizartinib has been profiled against a broad panel of human kinases and has shown a high degree of selectivity for FLT3.
Table 2: Kinase Selectivity of Quizartinib (AC220)
| Kinase | Binding Affinity (Kd) | Reference |
| FLT3 | <10 nM | [6] |
| KIT | <10 nM | [6] |
| PDGFRα | >10-fold selective vs FLT3 | [1][7] |
| PDGFRβ | >10-fold selective vs FLT3 | [1][7] |
| RET | >10-fold selective vs FLT3 | [1][7] |
| CSF-1R | >10-fold selective vs FLT3 | [1][7] |
Note: Quizartinib was screened against 404 non-mutant kinases, with only FLT3 and KIT showing a Kd of less than 10 nM.[6]
Experimental Protocols
The following sections detail the methodologies employed to generate the data presented above.
Inhibition of FLT3 Autophosphorylation
This cellular assay quantifies the ability of Quizartinib to inhibit the phosphorylation of FLT3 in leukemia cell lines.
Cell Lines:
-
MV4-11: Human AML cell line with a homozygous FLT3-ITD mutation.[5]
-
RS4;11: Human acute lymphoblastic leukemia cell line expressing wild-type FLT3.[5]
Protocol:
-
Cells are cultured overnight in a low serum medium (0.5% FBS).[5]
-
Cells are seeded at a density of 400,000 cells per well in a 96-well plate.[1][5]
-
Varying concentrations of Quizartinib (dissolved in DMSO) are added to the wells, and the plates are incubated for 2 hours at 37°C.[1][5]
-
For RS4;11 cells (expressing wild-type FLT3), autophosphorylation is induced by adding 100 ng/mL of FLT3 ligand for 15 minutes.[7] This step is not necessary for MV4-11 cells due to the constitutive activity of the FLT3-ITD mutant.
-
Cell lysates are prepared and transferred to 96-well plates pre-coated with a capture antibody for total FLT3.[7]
-
The level of phosphorylated FLT3 is then detected using an antibody specific for phospho-FLT3, typically in an ELISA-based format.
-
The IC50 value is calculated from the dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of Quizartinib on the viability and proliferation of cancer cell lines.
Cell Lines:
-
MV4-11: FLT3-dependent human AML cell line.[5]
-
A375: Human melanoma cell line with a BRAF mutation, not dependent on FLT3, used as a negative control.[4][5]
Protocol:
-
Cells are cultured overnight in a low serum medium (0.5% FBS).[5]
-
Cells are seeded in a 96-well plate at a density of 40,000 cells per well.[5]
-
Quizartinib is added at various concentrations.[5]
-
The plates are incubated for 72 hours at 37°C.[5]
-
Cell viability is assessed using a commercially available assay, such as the Cell Titer-Blue Cell Viability Assay, which measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[5]
-
The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the resulting dose-response curve.
Kinase Selectivity Profiling (KINOMEscan™)
The kinase selectivity of Quizartinib was determined using a competitive binding assay platform, such as KINOMEscan™. This method assesses the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
General Workflow:
-
A large panel of human kinases is expressed, typically as fusions with a DNA tag.
-
The test compound (Quizartinib) is incubated with the kinase panel in the presence of an immobilized ligand that binds to the active site of the kinases.
-
Kinases that bind to the immobilized ligand are captured on a solid support.
-
The amount of each kinase bound to the solid support is quantified by measuring the associated DNA tag, usually via quantitative PCR.
-
A low signal for a particular kinase indicates that the test compound effectively competed with the immobilized ligand for binding, signifying a strong interaction.
-
The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the FLT3 signaling pathway and the mechanism of action of Quizartinib.
Caption: FLT3 Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Discovery and Synthesis of a Potent FLT3 Inhibitor: A Case Study on Quizartinib (AC220)
Disclaimer: The compound "Flt3-IN-17" does not correspond to a known publicly disclosed FMS-like tyrosine kinase 3 (FLT3) inhibitor. Therefore, this technical guide will focus on a well-characterized and clinically relevant FLT3 inhibitor, Quizartinib (AC220) , to illustrate the principles and methodologies involved in the discovery and synthesis of this class of targeted therapeutics. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to FLT3 and its Role in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[4][5][6] The most frequent mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[7][8] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis for AML patients.[8][9][10] Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML.[5]
The Discovery of Quizartinib (AC220)
Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor. The discovery of quizartinib began with the screening of a chemical library against a panel of kinases, which identified a urea derivative with affinity for FLT3.[11] Through a structure-activity relationship (SAR) study, the initial hit was optimized, leading to the identification of quizartinib as a highly potent inhibitor of FLT3.[11]
Synthesis of Quizartinib
The chemical synthesis of Quizartinib (AC220), a bis-aryl urea, has been described in the scientific literature. A general synthetic scheme is outlined below, based on publicly available information.
Scheme 1: General Synthetic Route for Quizartinib Note: This is a generalized representation and specific reaction conditions may vary.
Caption: Generalized synthetic scheme for Quizartinib.
Experimental Protocol: General Urea Formation
-
Reactant Preparation: An appropriate substituted aniline (Starting Material A) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction Initiation: To this solution, a substituted isocyanate (Starting Material B) is added, often at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove any unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by techniques such as column chromatography or recrystallization to yield the final compound, Quizartinib.
Biological Evaluation of Quizartinib
The biological activity of Quizartinib was characterized through a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.
Kinase Inhibition Assays
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of Quizartinib against FLT3 kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents: Recombinant human FLT3 kinase domain, a specific peptide substrate, ATP (adenosine triphosphate), and the test compound (Quizartinib) at various concentrations.
-
Procedure:
-
The FLT3 kinase, substrate, and varying concentrations of Quizartinib are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based detection, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Quizartinib. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Table 1: In Vitro Kinase Inhibitory Activity of Quizartinib
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 1.1 |
| FLT3-ITD | 1.1 |
| c-Kit | 27 |
| PDGFRα | 4.2 |
| PDGFRβ | 1.7 |
| RET | 4.5 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions.
Cellular Assays
Experimental Protocol: Cell Proliferation Assay
-
Cell Lines: AML cell lines endogenously expressing mutant FLT3 (e.g., MV4-11, MOLM-13) or cell lines engineered to express wild-type or mutant FLT3 (e.g., Ba/F3).
-
Procedure:
-
Cells are seeded in 96-well plates and treated with increasing concentrations of Quizartinib.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
Table 2: Cellular Activity of Quizartinib
| Cell Line | FLT3 Status | GI50 (nM) |
| MV4-11 | FLT3-ITD | 1.8 |
| MOLM-13 | FLT3-ITD | 1.6 |
| Ba/F3-FLT3-ITD | FLT3-ITD | 1.8 |
| Ba/F3-FLT3-D835Y | FLT3-TKD | 1.6 |
Note: GI50/IC50 values are approximate and can vary depending on the specific cell line and assay conditions.
Signaling Pathway Analysis
Mutant FLT3 leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation.[9][12] Key pathways include the RAS/MEK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.[13][14] Quizartinib exerts its anti-leukemic effect by inhibiting the autophosphorylation of FLT3, thereby blocking these downstream signals.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.
Experimental Workflow for FLT3 Inhibitor Evaluation
The development of a novel FLT3 inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
Caption: General experimental workflow for the development of an FLT3 inhibitor.
Conclusion
The discovery and development of potent and selective FLT3 inhibitors like Quizartinib represent a significant advancement in the targeted therapy of AML. Through a systematic process of chemical synthesis, optimization, and rigorous biological evaluation, these molecules have demonstrated their ability to effectively inhibit the aberrant FLT3 signaling that drives leukemogenesis. This technical guide provides an overview of the key methodologies and data that underpin the development of this important class of anti-cancer agents. Further research and clinical investigation continue to refine the use of FLT3 inhibitors to improve outcomes for patients with FLT3-mutated AML.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 6. Data-Driven Math Model of FLT3-ITD Acute Myeloid Leukemia Reveals Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Flt3-IN-17: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Flt3-IN-17, a potent inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this compound.
Introduction
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has emerged as a targeted inhibitor of Flt3, demonstrating significant potency against clinically relevant Flt3 mutants. This guide summarizes the available in vitro data for this compound and provides detailed experimental protocols for its evaluation.
Quantitative Data Presentation
The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Flt3 (D835Y mutant) | <0.5 |
| Focal Adhesion Kinase (FAK) | 12 |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.25 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.46 |
| A375 | Malignant Melanoma | 0.49 |
Table 3: Cytochrome P450 (CYP) Inhibition by this compound (at 10 µM)
| CYP Isoform | Inhibition Rate |
| Various CYPs | >55% |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of kinase inhibitors like this compound.
In Vitro Kinase Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of Flt3 kinase.
Materials:
-
Recombinant Flt3 kinase (e.g., D835Y mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Flt3 kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, A375)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours under the same conditions.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Mandatory Visualizations
Flt3 Signaling Pathway
The following diagram illustrates the canonical Flt3 signaling pathway, which is aberrantly activated in certain leukemias. Flt3 inhibitors like this compound aim to block these downstream signals.
Flt3-IN-17: A Technical Guide to its Activity Against FLT3-ITD and FLT3-TKD Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Flt3-IN-17, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document details its activity against clinically relevant FLT3 mutations, specifically internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are prevalent in Acute Myeloid Leukemia (AML). The information presented herein is compiled from publicly available data and is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.
Introduction to FLT3 and its Role in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to the pathogenesis of leukemia.
The two most common types of activating FLT3 mutations are:
-
Internal Tandem Duplications (FLT3-ITD): These mutations involve in-frame duplications of a portion of the juxtamembrane domain of the FLT3 receptor. FLT3-ITD mutations are found in about 20-25% of AML patients and are associated with a poor prognosis, including increased relapse rates and decreased overall survival.
-
Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are typically point mutations, most commonly occurring at the D835 residue within the activation loop of the kinase domain. FLT3-TKD mutations are present in approximately 5-10% of AML cases.
The development of small molecule inhibitors targeting the aberrant kinase activity of mutated FLT3 has been a significant focus in AML therapy. This compound has emerged as a potent inhibitor of FLT3, demonstrating activity against both ITD and TKD mutations.
Quantitative Activity of this compound
This compound has demonstrated potent inhibitory activity against FLT3 and its clinically relevant mutants in various in vitro assays. The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Biochemical Activity of this compound against FLT3 Kinase
| Target Kinase | IC50 (nM) |
| FLT3 (D835Y) | < 0.5 |
| Focal Adhesion Kinase (FAK) | 12 |
Table 2: Cellular Activity of this compound in FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| Ba/F3 | Expressing various FLT3 mutants | 1.6 - 183 |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.25 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.46 |
| A375 | Malignant Melanoma | 0.49 |
Note: The data presented in these tables is derived from publicly available information from chemical suppliers. The specific FLT3-ITD IC50 value is not discretely available in the public domain at this time; the Ba/F3 cell line data encompasses a range of FLT3 mutants.
Experimental Protocols
This section provides detailed methodologies for key experiments that are typically used to characterize the activity of FLT3 inhibitors like this compound. These protocols are representative of standard practices in the field.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human FLT3 (wild-type, ITD, or TKD mutant) enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant FLT3 enzyme, and the substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines harboring FLT3-ITD (e.g., MV4-11, MOLM-13) or FLT3-TKD mutations.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
This compound (or other test compounds) serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Opaque-walled 96-well microplates.
-
Microplate reader capable of measuring luminescence.
Procedure:
-
Seed the AML cells into the wells of an opaque-walled 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Western Blotting for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins in response to inhibitor treatment.
Materials:
-
AML cell lines with FLT3 mutations.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Treat the AML cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway in AML
The following diagram illustrates the constitutive activation of FLT3 signaling pathways by ITD and TKD mutations and the point of intervention for FLT3 inhibitors like this compound.
Caption: FLT3 signaling in normal and malignant hematopoiesis.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical preclinical workflow for the evaluation of a novel FLT3 inhibitor.
Caption: Preclinical evaluation workflow for a novel FLT3 inhibitor.
Conclusion
This compound is a potent inhibitor of mutated FLT3, demonstrating significant activity against the FLT3-D835Y TKD mutation and in cell lines expressing various FLT3 mutants. While more specific data on its activity against FLT3-ITD is needed in the public domain, the available information suggests that this compound holds promise as a tool compound for studying FLT3-driven malignancies and as a potential starting point for the development of novel therapeutics for AML. The experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this and other novel FLT3 inhibitors.
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. The provided protocols are representative and may require optimization for specific experimental conditions.
In-Depth Technical Guide to the Pharmacodynamics of Flt3-IN-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the pharmacodynamics of Flt3-IN-17, a potent inhibitor of FMS-like tyrosine kinase 3 (Flt3). The information is compiled for researchers, scientists, and professionals involved in drug development, offering a comprehensive look at its mechanism of action, inhibitory activity, and effects on cellular processes.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the enzymatic activity of Flt3, a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), can lead to constitutive activation of the receptor. This uncontrolled signaling promotes the survival and proliferation of leukemic cells, making Flt3 a key therapeutic target in acute myeloid leukemia (AML).[1]
This compound functions by competing with ATP for binding to the kinase domain of Flt3, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of Flt3 signaling ultimately leads to decreased cell proliferation and the induction of apoptosis in Flt3-mutated cancer cells.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of Flt3, as well as other related kinases. The following tables summarize the available quantitative data on its potency.
| Target | IC50 (nM) | Notes |
| Flt3 (D835Y mutant) | <0.5 | Demonstrates high potency against a common resistance mutation. |
| FAK (Focal Adhesion Kinase) | 12 | Indicates potential for off-target effects. |
Table 1: Biochemical Inhibitory Activity of this compound. [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.25 |
| MDA-MB-231 | Breast Cancer | 0.46 |
| A375 | Malignant Melanoma | 0.49 |
Table 2: Cellular Proliferation Inhibition by this compound. [2]
Additionally, this compound has been shown to inhibit cytochrome P450 (CYP) enzymes at a concentration of 10 µM, with inhibition rates exceeding 55%.[2] This suggests a potential for drug-drug interactions that should be considered in further development.
Flt3 Signaling Pathways and Inhibition by this compound
The activation of Flt3, either by its ligand or through activating mutations, triggers a cascade of intracellular signaling events that are crucial for cell survival and proliferation. This compound, by blocking the kinase activity of Flt3, effectively abrogates these downstream signals.
Key Downstream Signaling Pathways of Flt3:
-
RAS/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[3]
-
PI3K/Akt/mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival by inhibiting apoptosis.[3]
-
STAT5 Pathway: Particularly activated by Flt3-ITD mutations, this pathway is heavily involved in promoting cell survival and proliferation.[3]
The inhibitory action of this compound on the Flt3 receptor is depicted in the following signaling pathway diagram.
Experimental Protocols
While the specific, detailed protocols for the generation of the IC50 data for this compound are not publicly available, this section outlines standardized and widely accepted methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against Flt3 kinase.
Materials:
-
Recombinant Flt3 enzyme (wild-type or mutant)
-
This compound (serially diluted)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the Flt3 enzyme and the MBP substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
An In-Depth Technical Guide to a Potent FLT3 Inhibitor for Basic Research in Hematopoiesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most notably internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to poor prognosis.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML and a subject of intense basic research in both normal and malignant hematopoiesis.
This technical guide provides a comprehensive overview of a representative potent FLT3 inhibitor, herein referred to as a model compound based on publicly available data for well-characterized inhibitors, for its application in basic hematopoiesis research. Due to the lack of specific public data for a compound named "Flt3-IN-17", this guide synthesizes information from various potent and selective FLT3 inhibitors to serve as a practical resource for researchers.
Mechanism of Action and Signaling Pathway
FLT3 inhibitors function by competing with ATP for binding to the kinase domain of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways, all of which are crucial for cell survival and proliferation.[5][6]
Figure 1: Simplified FLT3 signaling pathway and the point of inhibition.
Quantitative Data Presentation
The following tables summarize key quantitative data for a model potent FLT3 inhibitor, compiled from studies on various selective inhibitors. These values are essential for designing and interpreting experiments.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| FLT3-ITD | Kinase Assay | 1 - 10 | - | [5] |
| FLT3 (Wild-Type) | Kinase Assay | 10 - 50 | - | [5] |
| c-KIT | Kinase Assay | >100 | - | [5] |
| MV4-11 (FLT3-ITD) | Cell Proliferation | 5 - 20 | Human AML | [5] |
| MOLM-13 (FLT3-ITD) | Cell Proliferation | 10 - 30 | Human AML | [5] |
| RS4;11 (FLT3-WT) | Cell Proliferation | >1000 | Human ALL | [5] |
Table 2: In Vivo Pharmacokinetic Properties (Mouse Model)
| Parameter | Value | Unit |
| Bioavailability (Oral) | 30 - 50 | % |
| Tmax (Oral) | 2 - 4 | hours |
| Half-life (t1/2) | 6 - 12 | hours |
| Cmax (at effective dose) | 1 - 5 | µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize FLT3 inhibitors.
Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type and ITD mutant) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
FLT3 Inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the FLT3 inhibitor in kinase buffer.
-
In a 96-well plate, add the FLT3 enzyme, the inhibitor, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of the FLT3 inhibitor on hematopoietic cell lines.
Materials:
-
Hematopoietic cell lines (e.g., MV4-11, MOLM-13, RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FLT3 Inhibitor (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well).
-
Add serial dilutions of the FLT3 inhibitor to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the GI50/IC50 value.
Western Blot Analysis of FLT3 Phosphorylation
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of FLT3 and its downstream targets in cells.
Materials:
-
Hematopoietic cell lines
-
FLT3 Inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.
Experimental and Logical Workflows
Visualizing experimental workflows and the logical relationships of the inhibitor's action can aid in experimental design and data interpretation.
Figure 2: A typical experimental workflow for characterizing a novel FLT3 inhibitor.
Figure 3: Logical flow of the mechanism of action of a FLT3 inhibitor in FLT3-ITD positive cells.
Conclusion
The study of FLT3 signaling in hematopoiesis is crucial for understanding both normal blood development and the pathogenesis of leukemia. Potent and selective FLT3 inhibitors are invaluable tools for dissecting these processes. This guide provides a foundational framework for utilizing such a model inhibitor in basic research, from initial biochemical characterization to in vivo efficacy studies. By following these detailed protocols and understanding the underlying mechanisms, researchers can effectively employ FLT3 inhibitors to advance our knowledge of hematopoiesis and develop novel therapeutic strategies for hematological malignancies.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Flt3-IN-17 Cytotoxicity in Leukemia Cell Lines: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis for patients.[5][6] Consequently, FLT3 has emerged as a key therapeutic target for the development of novel inhibitors. This guide provides a comprehensive overview of the initial preclinical studies on the cytotoxicity of Flt3 inhibitors in leukemia cell lines, with a focus on the general mechanisms and methodologies employed in their evaluation.
While a specific inhibitor designated "Flt3-IN-17" was the focus of this inquiry, a thorough review of the available scientific literature did not yield any specific data for a compound with this name. Therefore, this guide will synthesize the core principles and experimental approaches from studies of various well-characterized FLT3 inhibitors to provide a foundational understanding for researchers in this field.
Core Concepts in Flt3 Inhibition and Cytotoxicity Assessment
The primary mechanism of action for FLT3 inhibitors is the blockade of the ATP-binding site of the kinase domain, which prevents the autophosphorylation and activation of FLT3. This inhibition leads to the downregulation of downstream signaling pathways crucial for leukemic cell survival and proliferation, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3] The ultimate consequence of this signaling blockade is the induction of cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.
Data Presentation: Cytotoxicity of FLT3 Inhibitors in Leukemia Cell Lines
The cytotoxic effects of FLT3 inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell viability or proliferation. The following table summarizes representative IC50 values for several known FLT3 inhibitors against various leukemia cell lines, illustrating the typical data presentation in such studies.
| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| CEP-701 | MV4-11 | FLT3-ITD | ~10 | [7] |
| AG1295 | Primary AML Blasts | FLT3-ITD | < 5 µM | [8] |
| Midostaurin | MV4-11, MOLM-13 | FLT3-ITD | < 10 | [9] |
| Gilteritinib | MV4-11, MOLM-14 | FLT3-ITD | < 1 | [9] |
| Quizartinib | MV4-11, MOLM-13 | FLT3-ITD | < 1 | [9] |
| Sorafenib | MV4-11 | FLT3-ITD | ~20 | [10] |
| LT-171-861 | MV4-11, MOLM-14 | FLT3-ITD | < 10 | [10] |
Experimental Protocols
The evaluation of a novel FLT3 inhibitor involves a series of standardized in vitro assays to determine its cytotoxic and mechanistic properties.
Cell Viability and Proliferation Assays
Objective: To determine the dose-dependent effect of the FLT3 inhibitor on the viability and proliferation of leukemia cell lines.
Methodology:
-
Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13, which are homozygous for the FLT3-ITD mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the FLT3 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.[7][8]
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the viability data against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assays
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology:
-
Treatment: Leukemia cells are treated with the FLT3 inhibitor at concentrations around the IC50 value for a defined period (e.g., 24-48 hours).
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD.[7][11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Western Blot Analysis: To confirm apoptosis, protein lysates from treated cells can be analyzed by Western blotting for the cleavage of caspase-3 and PARP (poly [ADP-ribose] polymerase), which are key markers of apoptosis.[9]
Signaling Pathway Analysis (Western Blotting)
Objective: To confirm that the inhibitor is acting on its intended target and downstream pathways.
Methodology:
-
Treatment: Cells are treated with the FLT3 inhibitor for a shorter duration (e.g., 1-4 hours) to observe effects on signaling proteins.
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.[9][12]
-
Detection: Antibody binding is detected using a chemiluminescent substrate, and the results are visualized to assess the phosphorylation status of the target proteins.
Visualization of Key Processes
FLT3 Signaling Pathway and Inhibition
The following diagram illustrates the canonical FLT3 signaling pathway and the points of inhibition by a generic FLT3 inhibitor.
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a novel FLT3 inhibitor.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing very small FLT3 ITD mutated clones by ultra-deep sequencing analysis has important clinical implications in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. haematologica.org [haematologica.org]
- 10. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Note: Determining the IC50 of Flt3-IN-17 in MV4-11 Cells
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][3] The most frequent type of mutation is an internal tandem duplication (ITD) in the juxtamembrane domain, which leads to ligand-independent constitutive activation of the kinase.[2][4] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis.[3]
The MV4-11 cell line is a human AML cell line that is homozygous for the FLT3-ITD mutation.[5][6] This makes it an essential and widely used in-vitro model for studying the efficacy of FLT3 inhibitors.[5] Flt3-IN-17 is a small molecule inhibitor designed to target the FLT3 kinase. Determining its half-maximal inhibitory concentration (IC50) is a crucial first step in evaluating its therapeutic potential. The IC50 value represents the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%.[7][8]
This application note provides a detailed protocol for determining the IC50 of this compound in MV4-11 cells using a common cell viability assay.
Flt3 Signaling Pathway
In AML cells with a FLT3-ITD mutation, the FLT3 receptor is constitutively active, meaning it signals without the need for its natural ligand. This leads to the chronic activation of several downstream pro-survival and proliferative signaling pathways, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][4][9] Flt3 inhibitors like this compound aim to block the ATP-binding site of the kinase, thereby preventing its activation and shutting down these downstream signals.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-17 solution preparation and storage conditions
Application Notes and Protocols for Flt3 Inhibitors
Disclaimer: The following application notes and protocols are provided for a representative FMS-like tyrosine kinase 3 (FLT3) inhibitor. The specific compound "Flt3-IN-17" was not found in the available literature. Researchers should verify the specific properties, solubility, and stability of their particular FLT3 inhibitor before use. The data presented here is based on commercially available FLT3 inhibitors and should be used as a general guide.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][4][5][6][7][8] FLT3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated FLT3, thereby inducing apoptosis and inhibiting the proliferation of leukemic cells.[4] This document provides detailed protocols for the preparation and use of a representative FLT3 inhibitor for in vitro research applications.
Compound Properties and Solution Preparation
Physicochemical Properties
The following table summarizes the typical properties of a small molecule FLT3 inhibitor. Researchers must consult the certificate of analysis for their specific compound.
| Property | Representative Value | Notes |
| Molecular Weight | ~400 - 600 g/mol | Varies between different inhibitors. |
| Appearance | Crystalline solid | Typically supplied as a powder.[9] |
| Solubility (in DMSO) | ≥ 20 mg/mL | Solubility can be enhanced with ultrasonication.[9][10] It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic and water content can affect solubility.[10] |
| Solubility (in Ethanol) | ~20 mg/mL | Varies depending on the specific inhibitor.[9] |
| Aqueous Solubility | Sparingly soluble | For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[9] |
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Pre-use Preparation: Before opening, bring the vial of the FLT3 inhibitor powder to room temperature for at least 30 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh a specific amount of the inhibitor powder using an analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to 1 mg of the powder.
-
Solubilization: Vortex the solution for several minutes to aid dissolution. If necessary, sonicate the vial in a water bath for 10-15 minutes until the solution is clear.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots as recommended in the storage conditions table below.
Working Solution Preparation
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
-
Intermediate Dilution (Optional): Perform a serial dilution of the stock solution in DMSO to create intermediate concentrations.
-
Final Dilution: Dilute the stock or intermediate solution into the pre-warmed cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Storage and Stability
Proper storage is critical to maintain the activity of the FLT3 inhibitor.
| Solution Type | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | ≥ 3 years | Store in a desiccator to protect from moisture.[11] |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | Avoid repeated freeze-thaw cycles. Storing in single-use aliquots is highly recommended.[10][11] When stored at -20°C, the shelf life may be reduced to 1 year.[10] |
| Aqueous Working Solution | 4°C | ≤ 1 day | Prepare fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[9] |
Mechanism of Action and Signaling Pathway
FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT.[2][12][13] These pathways are essential for cell survival, proliferation, and differentiation.[2] In AML, mutations in FLT3 lead to ligand-independent constitutive activation of the receptor and its downstream signaling, driving uncontrolled cell growth.[2][5][6] FLT3 inhibitors act by binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of the downstream signaling cascade.[4]
Caption: FLT3 signaling pathway and mechanism of Flt3 inhibitor action.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an FLT3 inhibitor in AML cell lines.
Caption: General workflow for in vitro testing of an Flt3 inhibitor.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of an FLT3 inhibitor on the viability of AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation).
Materials:
-
FLT3-mutant AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Flt3 inhibitor stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Flt3 inhibitor in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization buffer to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate overnight at 37°C or for at least 4 hours until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control wells from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FLT3-IN-25_TargetMol [targetmol.com]
- 12. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]
- 13. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3 Inhibition in a Murine Model of Acute Myeloid Leukemia
Disclaimer: Information regarding a specific compound designated "Flt3-IN-17" is not available in the public domain. Therefore, these application notes and protocols are generalized for a representative FMS-like tyrosine kinase 3 (Flt3) inhibitor for use in a murine model of Acute Myeloid Leukemia (AML). The experimental details provided are based on established methodologies for studying Flt3 inhibitors in preclinical AML research.
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor.[1][3][4] This ligand-independent activation drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis.[4][5] Flt3 inhibitors are a class of targeted therapies designed to block the kinase activity of the Flt3 receptor, thereby inhibiting downstream signaling pathways and inducing apoptosis in Flt3-mutated AML cells.[2]
This document provides an overview of the mechanism of action of Flt3 inhibitors and detailed protocols for their evaluation in a murine xenograft model of AML.
Mechanism of Action and Signaling Pathway
Mutated Flt3 receptors, particularly those with ITD mutations, undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of several downstream signaling pathways. These primarily include the RAS/RAF/MEK/ERK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and inhibit apoptosis.[1][6] Flt3 inhibitors function by competing with ATP for the binding site in the kinase domain of the Flt3 receptor, thereby preventing its phosphorylation and subsequent activation of these downstream signaling cascades.
Experimental Protocols
In Vivo Murine Xenograft Model of AML
This protocol describes the establishment of a subcutaneous xenograft model of Flt3-ITD positive AML using the human AML cell line MV4-11 and its use to evaluate the efficacy of a Flt3 inhibitor.
Materials:
-
Cell Line: MV4-11 (human AML cell line with Flt3-ITD mutation)
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Vehicle: To be determined based on the solubility of the Flt3 inhibitor (e.g., 0.5% methylcellulose in sterile water).
-
Flt3 Inhibitor: Stock solution of known concentration.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Calipers: For tumor measurement.
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the Flt3 inhibitor or vehicle control to the respective groups daily via oral gavage (or another appropriate route based on the inhibitor's properties).
-
Measure tumor dimensions with calipers and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be flash-frozen for pharmacodynamic studies (e.g., Western blot for phosphorylated Flt3) or fixed in formalin for immunohistochemistry.
-
Data Presentation
The efficacy of the Flt3 inhibitor can be assessed by comparing tumor growth inhibition between the treated and control groups.
Table 1: Illustrative In Vivo Efficacy Data of a Representative Flt3 Inhibitor
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1520 ± 185 | - | 1.6 ± 0.2 |
| Flt3 Inhibitor | 10 | 780 ± 95 | 48.7 | 0.8 ± 0.1 |
| Flt3 Inhibitor | 30 | 350 ± 60 | 77.0 | 0.4 ± 0.05 |
Note: The data presented in this table is illustrative and intended to represent typical results from such an experiment.
Conclusion
The murine xenograft model using Flt3-ITD positive AML cell lines is a robust system for the preclinical evaluation of Flt3 inhibitors. These studies are critical for determining the in vivo efficacy, optimal dosing, and potential toxicities of novel therapeutic agents targeting Flt3-mutated AML. The protocols and workflow described provide a framework for researchers to design and execute experiments aimed at advancing the development of new treatments for this aggressive leukemia.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Studies of Flt3 Inhibitors
Topic: Flt3 Inhibitor (Featuring Quizartinib as a representative example) Dosage for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 25-30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This makes Flt3 a key therapeutic target for AML.
These application notes provide detailed protocols and dosage information for the in vivo evaluation of Flt3 inhibitors in animal models, using Quizartinib (AC220) as a prime example. Quizartinib is a potent and selective second-generation Flt3 inhibitor.[3] The provided methodologies for xenograft models can be adapted for other Flt3 inhibitors to assess their anti-leukemic efficacy.
Quantitative Data Presentation
The following table summarizes the reported in vivo dosages and effects of Quizartinib in preclinical mouse models.
| Compound | Animal Model | Cell Line | Dosage | Administration Route & Frequency | Observed Effects | Reference |
| Quizartinib | NOD/SCID Mice | MV4-11 (FLT3-ITD) | 0.3 - 10 mg/kg | Oral (p.o.), Once Daily | Dose-dependent inhibition of tumor growth.[4] | [4] |
| Quizartinib | Mouse Xenograft | MV4-11 (FLT3-ITD) | 1 - 10 mg/kg | Oral (p.o.), Once Daily | Marked and dose-dependent inhibition of tumor growth.[3] | [3] |
| Quizartinib | Mice | N/A (Myocardial Infarction Model) | 10 mg/kg/day | Oral Gavage, Once Daily | Maximum plasma level of 3.8 µM reached within 2 hours.[5] | [5] |
| Midostaurin | N/A | N/A | 50 nM | In vitro | No impairment of T-cell proliferation at this concentration.[6] | [6] |
| Gilteritinib | Mouse Xenograft | MV4-11 (FLT3-ITD) | N/A | N/A | Less tumor growth inhibition compared to Quizartinib.[4] | [4] |
Signaling Pathways
The diagram below illustrates the Flt3 signaling pathway, which is constitutively activated by ITD mutations, leading to the activation of downstream pro-proliferative and anti-apoptotic pathways such as PI3K/AKT, RAS/MEK/ERK, and JAK/STAT. Flt3 inhibitors block this constitutive activation.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of Quizartinib in a Subcutaneous AML Xenograft Model
This protocol describes a typical efficacy study using a human AML cell line with an FLT3-ITD mutation implanted subcutaneously in immunodeficient mice.
1. Materials and Reagents:
-
Cell Line: MV4-11 (FLT3-ITD positive human AML cell line)
-
Animals: 6-8 week old female NOD/SCID mice
-
Quizartinib (AC220): Powder form
-
Vehicle: 15% Captisol® in sterile water[5]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel: Growth factor reduced
-
Sterile PBS, syringes, needles, gavage needles, calipers
2. Animal Handling and Acclimatization:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a specific pathogen-free (SPF) facility.
-
Allow a one-week acclimatization period before the start of the experiment.
3. Cell Preparation and Implantation:
-
Culture MV4-11 cells according to standard protocols.
-
On the day of implantation, harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=6-10 mice per group):
-
Group 1: Vehicle control (e.g., 15% Captisol®)
-
Group 2: Quizartinib (e.g., 1 mg/kg)
-
Group 3: Quizartinib (e.g., 3 mg/kg)
-
Group 4: Quizartinib (e.g., 10 mg/kg)
-
5. Drug Preparation and Administration:
-
Prepare Quizartinib fresh daily.
-
For a 10 mg/kg dose, weigh the appropriate amount of Quizartinib powder and dissolve it in the vehicle solution by sonication to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).[5]
-
Administer the designated treatment to each mouse once daily via oral gavage.
6. Efficacy Assessment and Endpoint:
-
Continue daily dosing and monitor tumor volume and body weight 2-3 times per week.[4]
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or body weight loss exceeds 20%.
-
At the end of the study, euthanize all remaining animals, and excise the tumors for further analysis (e.g., pharmacodynamics).
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vivo xenograft study.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinically relevant doses of FLT3-kinase inhibitors quizartinib and midostaurin do not impair T-cell reactivity and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing cell lines sensitive to the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-17. The protocols outlined below are essential for determining the efficacy and mechanism of action of this compound in preclinical research and drug development settings.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3][4] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and contributing to the pathogenesis of AML.[2][3][4] this compound is a potent and selective inhibitor of mutant FLT3, making it a promising therapeutic agent for FLT3-mutated AML.
Sensitive Cell Lines to FLT3 Inhibition
Several AML cell lines harboring activating FLT3 mutations have been shown to be sensitive to FLT3 inhibitors. These cell lines serve as valuable in vitro models for studying the biological effects of compounds like this compound.
Table 1: Human AML Cell Lines with FLT3-ITD Mutations and their Sensitivity to Representative FLT3 Inhibitors
| Cell Line | FLT3 Mutation Status | Representative FLT3 Inhibitor | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD (heterozygous) | Midostaurin | ~200 | [5] |
| Quizartinib | <10 | [5] | ||
| Gilteritinib | <10 | [5] | ||
| CCT137690 | 23 | [3] | ||
| MV4-11 | FLT3-ITD (homozygous) | Midostaurin | ~200 | [5] |
| Quizartinib | <10 | [5] | ||
| Gilteritinib | <10 | [5] | ||
| CCT137690 | 62 | [3] | ||
| MOLM-14 | FLT3-ITD | Midostaurin | Not Specified | [6] |
| PL-21 | FLT3-ITD (heterozygous) | Midostaurin | Moderately Sensitive | [5][7] |
Note: The IC50 values presented are for representative FLT3 inhibitors and may vary for this compound. Experimental determination of IC50 for this compound is recommended.
FLT3 Signaling Pathway and Inhibition by this compound
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][4][8] this compound is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream effectors. This inhibition ultimately leads to cell cycle arrest and apoptosis in FLT3-mutant cells.
Caption: FLT3 signaling and this compound inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the sensitivity of cell lines to this compound.
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.
Materials:
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well plates
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining IC50 using MTT assay.
Western Blot Analysis of FLT3 Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11]
Caption: Workflow for Western Blot analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
By following these application notes and protocols, researchers can effectively evaluate the preclinical efficacy of this compound and gain valuable insights into its mechanism of action in FLT3-mutated cancer cell lines.
References
- 1. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FLT3 Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3][4][5] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival through downstream signaling pathways like JAK/STAT5, PI3K/AKT/mTOR, and RAS/MAPK.[2][5][6][7] Consequently, FLT3 has emerged as a significant therapeutic target for AML.
This document provides detailed application notes and protocols for evaluating inhibitors of FLT3 kinase activity, with a focus on both biochemical and cellular assays. While the inquiry specified "Flt3-IN-17," this appears to be a non-standard nomenclature. Therefore, this guide will focus on general methodologies and utilize data from well-characterized FLT3 inhibitors such as Quizartinib (AC220), Gilteritinib, and Sorafenib to illustrate these principles.
FLT3 Signaling Pathway and Inhibition
Mutations in FLT3 lead to its ligand-independent dimerization and constitutive activation, triggering a cascade of downstream signaling events that drive leukemogenesis. FLT3 inhibitors are designed to interfere with this process by binding to the kinase domain and preventing ATP from binding, thereby blocking autophosphorylation and the subsequent activation of pro-survival pathways. These inhibitors are broadly classified into Type I and Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[4][6]
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Flt3-IN-17 Resistance in AML
This center provides troubleshooting guidance and detailed protocols for researchers encountering resistance to the FLT3 inhibitor, Flt3-IN-17, in Acute Myeloid Leukemia (AML) cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase. In approximately one-third of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[1][2][3] These mutations lead to uncontrolled activation of downstream signaling pathways like STAT5, MAPK, and PI3K/AKT, which promote cancer cell proliferation and survival.[4][5][6] this compound is designed to bind to the ATP-binding pocket of FLT3, preventing its phosphorylation and blocking these downstream signals.
Q2: What are the common mechanisms of resistance to FLT3 inhibitors like this compound? A2: Resistance to FLT3 inhibitors is a significant clinical challenge and can be broadly categorized into two types:
-
On-target resistance: This involves secondary mutations within the FLT3 gene itself. Common mutations include the D835Y mutation in the activation loop, which disrupts the inhibitor's binding, or the F691L "gatekeeper" mutation, which can confer broad resistance to many FLT3 inhibitors.[7][8]
-
Off-target resistance: This occurs when cancer cells activate alternative or "bypass" signaling pathways to maintain proliferation and survival, even when FLT3 is effectively inhibited.[9] Common bypass pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways, often driven by mutations in genes like NRAS, or the upregulation of other receptor tyrosine kinases such as AXL or c-KIT.[7][10][11]
Q3: How can I determine the specific resistance mechanism in my AML cell line? A3: A multi-step approach is recommended. First, sequence the tyrosine kinase domain of the FLT3 gene to check for secondary mutations (see Protocol 3.3). If no on-target mutations are found, the mechanism is likely off-target. In this case, perform a Western blot analysis to probe for the hyper-activation (increased phosphorylation) of key nodes in common bypass pathways, such as p-AKT, p-ERK, and p-STAT5 (see Protocol 3.2). A comprehensive phosphoproteomics screen can also provide a broader view of activated kinases.
Section 2: Troubleshooting Guide
Q1: My this compound treated AML cells are proliferating again, and the IC50 value has significantly increased. What should I investigate first? A1: This is a classic sign of acquired resistance. The first step is to differentiate between on-target and off-target mechanisms.
-
Verify Target Inhibition: Perform a Western blot for phosphorylated FLT3 (p-FLT3) in the presence of this compound. If p-FLT3 levels are low, the inhibitor is still binding to its target.
-
Sequence for Mutations: If FLT3 is inhibited, the resistance is likely due to a bypass pathway. If p-FLT3 levels are high despite treatment, this strongly suggests an on-target secondary mutation that prevents inhibitor binding. Proceed with Sanger sequencing of the FLT3 kinase domain.
Q2: My Western blot shows that this compound is still inhibiting p-FLT3, but the cells are surviving and proliferating. What are the likely bypass pathways? A2: When FLT3 remains inhibited, cells have found alternative routes for survival signaling. The most common are:
-
RAS/MAPK Pathway Activation: Look for increased phosphorylation of MEK and ERK. This can be caused by acquired mutations in NRAS or KRAS.[10]
-
PI3K/AKT/mTOR Pathway Activation: Check for elevated levels of p-AKT and p-S6 ribosomal protein.
-
STAT5 Activation: Constitutive STAT5 signaling can be driven by other kinases, such as JAK2 or AXL, and can upregulate anti-apoptotic proteins like Mcl-1.[11][12]
-
Upregulation of other RTKs: Overexpression of kinases like AXL can contribute to resistance.[11] Investigate these pathways using the Western blot protocol (3.2).
Q3: We sequenced the FLT3 gene and found no secondary mutations, but resistance persists. What other factors could be involved? A3: Beyond bypass signaling, consider microenvironment-mediated resistance.
-
FLT3 Ligand (FL) Overproduction: Bone marrow stromal cells can secrete high levels of the FLT3 ligand (FL), which may lead to increased signaling through wild-type FLT3 receptors that are less sensitive to the inhibitor.[2][8]
-
Fibroblast Growth Factor 2 (FGF2): Secretion of FGF2 from stromal cells can activate the FGFR1 receptor on AML cells, leading to MAPK activation and resistance.[8][13]
-
Overexpression of Anti-Apoptotic Proteins: Increased expression of proteins from the BCL2 family can make cells resistant to apoptosis induced by FLT3 inhibition.[14] Consider co-culture experiments with stromal cell lines to investigate these possibilities.
Section 3: Experimental Protocols
Protocol 3.1: Generation of this compound Resistant AML Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, long-term exposure to escalating doses of the inhibitor.[15][16][17]
-
Determine Initial IC50: Culture the parental AML cell line (e.g., MOLM-13, MV4-11) and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound.
-
Initial Exposure: Begin culturing the parental cells in media containing this compound at a concentration equal to the IC20 (a dose that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume a normal proliferation rate (compared to an untreated parallel culture), double the concentration of this compound.
-
Repeat: Continue this process of dose escalation, allowing cells to recover and adapt at each stage. This process can take several months.[15]
-
Confirm Resistance: Once cells are proliferating steadily at a concentration at least 10-fold higher than the initial IC50, confirm resistance by performing a new dose-response assay. A significant rightward shift in the IC50 curve indicates the development of a resistant line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 3.2: Assessment of Bypass Signaling Pathway Activation by Western Blot
-
Sample Preparation: Culture both parental (sensitive) and this compound-resistant AML cells. Treat both cell lines with this compound at the IC50 of the parental line for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins. Recommended antibodies include: p-FLT3 (Tyr591), Total FLT3, p-AKT (Ser473), Total AKT, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-STAT5 (Tyr694), Total STAT5, and a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the phosphorylation status of key proteins between the sensitive and resistant lines. Increased phosphorylation of AKT, ERK, or STAT5 in the resistant line, despite FLT3 inhibition, indicates bypass pathway activation.[18][19][20]
Protocol 3.3: Sanger Sequencing of the FLT3 Tyrosine Kinase Domain
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant AML cell lines using a commercial kit.
-
PCR Amplification: Amplify the region of the FLT3 gene encoding the tyrosine kinase domain (TKD), particularly exons 14 through 20 which harbor common resistance mutations like D835 and F691. Use primers designed to flank this region.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sanger Sequencing: Send the purified PCR product and corresponding primers to a sequencing facility.
-
Sequence Analysis: Align the resulting sequences from the resistant cell line to the sequence from the parental cell line and the reference human FLT3 sequence. Identify any nucleotide changes that result in an amino acid substitution (missense mutation).
Section 4: Data & Visualizations
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive vs. Resistant AML Cell Lines This table presents hypothetical data illustrating the shift in drug sensitivity upon acquiring resistance.
| Cell Line | FLT3 Status | This compound IC50 (nM) | Fold Resistance | Potential Resistance Mechanism |
| MOLM-13 (Parental) | FLT3-ITD | 15 | 1.0 | - |
| MOLM-13-R1 | FLT3-ITD, D835Y | 450 | 30.0 | On-Target (Secondary Mutation) |
| MV4-11 (Parental) | FLT3-ITD | 10 | 1.0 | - |
| MV4-11-R1 | FLT3-ITD, NRAS mut | 250 | 25.0 | Off-Target (Bypass Pathway) |
Visualizations
Caption: On-target resistance via secondary FLT3 mutation.
Caption: Off-target resistance via bypass pathway activation.
Caption: Workflow for investigating this compound resistance.
References
- 1. Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
Improving Flt3-IN-17 solubility for in vitro experiments
Troubleshooting Guides & FAQs for In Vitro Experiments
This guide provides solutions to common issues researchers may encounter when working with Flt3-IN-17, with a focus on improving its solubility for reliable and reproducible in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Commercial suppliers often provide this compound as a ready-to-use 10 mM solution in DMSO.[1] If you have the solid compound, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions in your culture medium. A stepwise change in solvent polarity is less likely to cause precipitation.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3] Some cell lines can tolerate up to 1%, but it's best to determine the tolerance of your specific cells.[3]
-
Vortexing/Mixing: When diluting, gently vortex or pipette the solution to ensure it is well-mixed.
-
Co-solvents: For particularly problematic compounds, consider the use of a co-solvent. However, the compatibility of any co-solvent with your specific cell line must be validated.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be used to aid in the dissolution of this compound in DMSO, especially if you are preparing the stock solution from a solid form.[4] It is also helpful if you observe any precipitation in your stock solution upon storage.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[2] For short-term storage (up to 1 month), -20°C is acceptable, while for longer-term storage (up to 6 months), -80°C is recommended.[1]
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. Could this be a solubility issue?
A5: It's possible. If the compound precipitates in the culture medium, the actual concentration your cells are exposed to might be much higher in localized areas (micro-precipitates). This can lead to unexpected toxicity. Ensure your compound is fully dissolved in the final working solution. You can visually inspect for precipitates or use a microscope. Additionally, always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to distinguish between compound-specific effects and solvent toxicity.[2]
Troubleshooting Guide: this compound Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | Rapid change in solvent polarity. | Perform a stepwise dilution of the DMSO stock solution into the aqueous medium.[2] |
| Final concentration of the inhibitor is above its solubility limit in the final buffer/media. | Check the final concentration and consider lowering it if possible. | |
| The aqueous buffer/media is not at an optimal pH for the compound's solubility. | While not commonly adjusted for cell culture, for biochemical assays, you could test a range of pH values for your buffer if the assay allows. | |
| Cloudiness or visible particles in the stock solution | The compound has come out of solution during storage. | Warm the stock solution to 37°C and sonicate until the solution is clear.[5] |
| The stock solution has absorbed water, reducing the solubility of the hydrophobic compound. | Use fresh, anhydrous DMSO to prepare stock solutions. Store stock solutions with desiccant. | |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to variable concentrations. | Ensure the stock solution is completely dissolved before each use. If necessary, warm and sonicate briefly. |
| Degradation of the compound due to improper storage. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1][2] |
Quantitative Data: Solubility of Flt3 Inhibitors
The following table summarizes the available solubility data for this compound and other commonly used Flt3 inhibitors. This information can be used as a reference when planning your experiments.
| Inhibitor | Solvent | Solubility | Source |
| This compound | DMSO | 10 mM (ready-made solution) | MedChemExpress[1] |
| Flt3-IN-2 | DMSO | 100 mg/mL (239.91 mM) | MedChemExpress[4] |
| FLT3 Inhibitor III | DMSO | 30 mg/mL | GlpBio[5] |
| DMF | 30 mg/mL | GlpBio[5] | |
| Ethanol | 20 mg/mL | GlpBio[5] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.25 mg/mL | GlpBio[5] | |
| Gilteritinib | DMSO | ~30 mg/mL | Cayman Chemical[6] |
| DMF | ~20 mg/mL | Cayman Chemical[6] | |
| Ethanol | ~20 mg/mL | Cayman Chemical[6] | |
| DMSO:PBS (pH 7.2) (1:7) | ~0.125 mg/mL | Cayman Chemical[6] | |
| Quizartinib (AC220) | DMSO | 30 mg/mL | Cayman Chemical[7] |
| DMF | 50 mg/mL | Cayman Chemical[7] | |
| Ethanol | 0.25 mg/mL | Cayman Chemical[7] | |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Cayman Chemical[7] | |
| Flt3-IN-3 | DMSO | 98 mg/mL (199.73 mM) | Selleck Chemicals[8] |
| Flt3-IN-6 | DMSO | 250 mg/mL (595.98 mM) | MedChemExpress[9] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound (solid or as a 10 mM solution in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Cell culture medium appropriate for your cell line
-
Vortex mixer
-
Sonicator (optional)
Procedure:
1. Preparation of a 10 mM Stock Solution (from solid this compound): a. In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, warm the tube to 37°C and use a sonicator to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles.
2. Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
3. Preparation of Working Solutions in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in your cell culture medium. c. Perform further serial dilutions from your intermediate dilution to achieve your final desired concentrations for the experiment. d. When diluting, add the this compound solution to the medium and mix immediately by gentle vortexing or pipetting. e. Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your cells (typically ≤ 0.5%).[2][3]
4. Vehicle Control: a. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in your highest concentration of this compound.
Visualizations
Caption: Flt3 Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Flt3-IN-17 off-target effects and how to mitigate them
Welcome to the technical support center for Flt3-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting leukemic cell growth.[3][4][5] this compound is designed to target these mutated forms of FLT3.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a drug interacts with unintended molecular targets in addition to its intended target.[6] For kinase inhibitors, this often means binding to and inhibiting other kinases that share structural similarities with the primary target.[7] These unintended interactions can lead to a variety of cellular responses, including unexpected toxicity, altered signaling pathways, and potentially confounding experimental results.[8] While some off-target effects can be beneficial (a concept known as polypharmacology), it is crucial to understand and control for them to ensure the specificity of experimental findings and the safety of potential therapeutics.[9]
Q3: What are the known or potential off-target kinases for Flt3 inhibitors?
While specific data for this compound is proprietary, the class of Flt3 inhibitors, particularly first-generation compounds, has known off-target activities. More selective, second-generation inhibitors have fewer off-target effects.[4][10] Common off-target kinases for Flt3 inhibitors include:
-
KIT: A receptor tyrosine kinase involved in hematopoiesis and melanogenesis.
-
PDGFR (Platelet-Derived Growth Factor Receptor): A family of receptor tyrosine kinases involved in cell growth and division.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A family of receptor tyrosine kinases that play a key role in angiogenesis.
-
c-SRC: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.
-
JAK (Janus Kinase): A family of non-receptor tyrosine kinases that mediate signaling from cytokine receptors.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability in Non-FLT3 Expressing Cells
-
Possible Cause: This may be due to off-target inhibition of kinases essential for the survival of the specific cell line being used. For example, inhibition of KIT or PDGFR could be detrimental to certain cell types.
-
Troubleshooting Steps:
-
Confirm FLT3 expression: Verify that your control cell lines are indeed negative for FLT3 expression using qPCR or western blotting.
-
Dose-response curve: Perform a dose-response experiment with this compound on your control and experimental cell lines to determine the IC50 for each. A narrow therapeutic window between FLT3-positive and negative cells may suggest off-target toxicity.
-
Rescue experiment: If a specific off-target is suspected (e.g., KIT), try to "rescue" the cells by providing the ligand for that receptor (e.g., Stem Cell Factor for KIT) to see if it mitigates the toxic effects.
-
Issue 2: Inconsistent or Paradoxical Downstream Signaling Results
-
Possible Cause: this compound might be inhibiting other kinases in the signaling pathways you are investigating, leading to unexpected activation or inhibition of downstream effectors.[7] For instance, inhibition of a kinase that normally acts as a negative regulator could lead to the paradoxical activation of a pathway.
-
Troubleshooting Steps:
-
Perform a kinome scan: A kinome-wide binding or activity assay can provide a broad overview of the kinases that this compound interacts with at various concentrations.
-
Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to get an unbiased view of the signaling pathways affected by this compound treatment in your cellular model.
-
Validate with orthogonal methods: Confirm key findings using alternative inhibitors with different selectivity profiles or with genetic approaches like siRNA or CRISPR-Cas9 to knock down the suspected off-target.
-
Mitigating Off-Target Effects
Strategy 1: Optimize Inhibitor Concentration
The simplest way to reduce off-target effects is to use the lowest effective concentration of this compound that still provides significant inhibition of FLT3.
-
Experimental Protocol: Dose-Response Assay to Determine On-Target Potency
-
Cell Seeding: Plate FLT3-dependent cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, and then further dilute in cell culture medium.
-
Treatment: Add the diluted inhibitor to the cells and incubate for 72 hours.
-
Viability Assay: Measure cell viability using a reagent such as CellTiter-Glo®.
-
Data Analysis: Plot the viability data against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value. Use a concentration at or slightly above the IC50 for your experiments to maximize on-target effects while minimizing off-target binding.
-
Strategy 2: Use a More Selective Inhibitor
If off-target effects are a persistent issue, consider using a second-generation Flt3 inhibitor with a better selectivity profile.[10]
Strategy 3: Genetic Validation
Confirm that the observed phenotype is due to FLT3 inhibition and not an off-target effect by using genetic methods.
-
Experimental Protocol: siRNA-mediated Knockdown of FLT3
-
Transfection: Transfect your cells with a validated siRNA targeting FLT3 and a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Validation: Confirm FLT3 knockdown by western blot or qPCR.
-
Phenotypic Assay: Perform your phenotypic assay (e.g., apoptosis, cell cycle analysis) on the knockdown and control cells.
-
Comparison: Compare the phenotype of the FLT3 knockdown cells to that of cells treated with this compound. A similar phenotype provides strong evidence that the effect of the inhibitor is on-target.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Flt3 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FLT3 |
| FLT3 | 1.5 | 1 |
| KIT | 45 | 30 |
| PDGFRβ | 150 | 100 |
| VEGFR2 | 300 | 200 |
| c-SRC | >1000 | >667 |
| JAK2 | >1000 | >667 |
This table presents hypothetical data for illustrative purposes. The actual selectivity profile of this compound may vary.
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating potential off-target effects.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Flt3 Inhibitor Concentration for Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Flt3 inhibitors for long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a Flt3 inhibitor in cell culture?
The optimal starting concentration of a Flt3 inhibitor depends on the specific compound and the cell line being used. A common starting point is the IC50 (half-maximal inhibitory concentration) value for the target cells. For instance, the specific FLT3-ITD inhibitor, FLT3-IN-3, has a reported IC50 of 300 nM in cell lines such as MV4-11 and PL-21[1]. It is advisable to perform a dose-response experiment to determine the IC50 in your specific cell line and experimental conditions.
Q2: How do I determine the IC50 value for my Flt3 inhibitor?
To determine the IC50 value, you can perform a cytotoxicity assay, such as the MTT assay. This involves treating your cells with a range of inhibitor concentrations for a set period (e.g., 48 or 72 hours) and then measuring cell viability. The IC50 is the concentration that results in a 50% reduction in cell viability compared to an untreated control.
Q3: For long-term culture, should I use a concentration higher or lower than the IC50?
For long-term culture, it is often necessary to use a concentration lower than the acute IC50 value. Continuous exposure to a high concentration of the inhibitor can lead to increased cytotoxicity and the rapid development of resistance. A concentration that effectively inhibits Flt3 signaling without causing excessive cell death is ideal. This can be determined through long-term viability assays and by monitoring the phosphorylation status of Flt3 and its downstream targets.
Q4: How can I monitor the effectiveness of the Flt3 inhibitor in my long-term culture?
The effectiveness of the inhibitor can be monitored by assessing the phosphorylation status of the Flt3 receptor and its key downstream signaling proteins, such as STAT5, AKT, and ERK.[2][3] A significant reduction in the phosphorylation of these proteins indicates effective target engagement. This can be analyzed using techniques like Western blotting or flow cytometry.
Q5: What are the common mechanisms of resistance to Flt3 inhibitors in long-term culture?
Resistance to Flt3 inhibitors can develop through several mechanisms, including:
-
Secondary mutations in the Flt3 gene: Point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, can prevent the inhibitor from binding effectively.[2][4]
-
Upregulation of parallel signaling pathways: Cells can bypass the inhibited Flt3 pathway by activating other pro-survival pathways, such as the RAS/MAPK or PI3K/AKT pathways.[5]
-
Increased expression of the Flt3 ligand: The presence of the Flt3 ligand (FL) in the culture microenvironment can compete with the inhibitor and reduce its efficacy.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of inhibitor efficacy over time | Development of resistance (secondary mutations, pathway upregulation). | - Verify target inhibition by checking Flt3 phosphorylation. - Sequence the FLT3 gene to check for resistance mutations. - Consider combination therapy with inhibitors of downstream pathways (e.g., MEK or PI3K inhibitors). |
| High levels of cell death in culture | Inhibitor concentration is too high for long-term exposure. | - Perform a dose-response curve to find a lower, non-toxic concentration that still inhibits Flt3 signaling. - Gradually adapt the cells to the inhibitor concentration over time. |
| Inconsistent results between experiments | - Inconsistent inhibitor concentration (e.g., due to degradation). - Variation in cell density or passage number. | - Prepare fresh inhibitor stock solutions regularly and store them properly. - Standardize cell seeding density and use cells within a consistent passage number range. |
| Precipitation of the inhibitor in the culture medium | Poor solubility of the compound. | - Ensure the final solvent concentration (e.g., DMSO) in the medium is low and non-toxic to the cells. - Consult the manufacturer's data sheet for solubility information and recommended solvents. |
Quantitative Data Summary
Table 1: IC50 Values of Various Flt3 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| FLT3-IN-3 | MV4-11 | ITD Homozygous | 300 | [1] |
| FLT3-IN-3 | PL-21 | ITD Heterozygous | 300 | [1] |
| HSW630-1 | MV4-11 | ITD | ~150 | [7] |
| HSW630-1 | MOLM-14 | ITD | ~150 | [7] |
| Midostaurin | MOLM-13 | ITD | 200 | [8] |
| Gilteritinib | MV4-11 | ITD | 18.9 | [9] |
| Gilteritinib | Molm14 | ITD | 20.3 | [9] |
| CCT137690 | MOLM-13 | ITD | 23 | [2] |
| CCT137690 | MV4-11 | ITD | 62 | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of the Flt3 inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results against the inhibitor concentration on a logarithmic scale to determine the IC50 value.
Protocol 2: Western Blot Analysis of Flt3 Phosphorylation
-
Cell Treatment: Treat cells with the desired concentration of Flt3 inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Flt3 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Flt3 as a loading control.
Visualizations
Caption: Flt3 signaling pathway and the point of inhibition.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Common resistance mechanisms to Flt3 inhibitors.
References
- 1. DSpace [dspace.allegheny.edu]
- 2. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Flt3 Inhibitors
Disclaimer: The following troubleshooting guide provides information for Flt3 inhibitors as a class of compounds. No specific data was found for a compound named "Flt3-IN-17" in the public domain as of November 2025. Researchers using a novel or proprietary compound should consult their supplier for specific guidance.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results that may be encountered during experiments with Flt3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the different types of Flt3 inhibitors and how can this affect my results?
A1: Flt3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[1][2][3][4] Understanding the type of inhibitor you are using is crucial as it can explain variability in results, especially when studying different Flt3 mutations.
-
Type I inhibitors bind to the active "DFG-in" conformation of the FLT3 kinase. These inhibitors are generally effective against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][5] Examples include midostaurin, gilteritinib, and crenolanib.[4]
-
Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. These inhibitors are typically effective against FLT3-ITD mutations but may show reduced or no activity against certain TKD mutations that stabilize the active conformation.[1][3][5] Examples include sorafenib and quizartinib.[4]
Inconsistent results between different Flt3 inhibitors can arise from their differential activity against various FLT3 mutations.
Q2: Why am I seeing a discrepancy between in vitro biochemical assay results and cell-based assay results?
A2: It is not uncommon to observe differences in the potency of a Flt3 inhibitor between a biochemical (enzyme) assay and a cell-based assay. Several factors can contribute to this:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is used in the biochemical assay.
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell.
-
Plasma Protein Binding: In cell culture media containing serum, the inhibitor can bind to plasma proteins, reducing the free concentration available to interact with the target.[6]
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that influence cell viability or signaling pathways, complicating the interpretation of results.[7]
-
Metabolism: Cells may metabolize the inhibitor, converting it into a less active or inactive form.
Q3: My Flt3 inhibitor shows good in vitro activity, but poor in vivo efficacy. What could be the reason?
A3: The transition from in vitro to in vivo experiments introduces several complexities that can lead to a loss of efficacy:
-
Pharmacokinetics (PK): The compound may have poor pharmacokinetic properties, such as low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching and maintaining an effective concentration at the tumor site.
-
Pharmacodynamics (PD): It might be challenging to achieve sufficient target engagement in vivo to induce a biological response.
-
FLT3 Ligand (FL) Levels: In vivo, particularly after chemotherapy, the levels of the FLT3 ligand (FL) can be elevated.[8][9] High concentrations of FL can compete with the inhibitor and reactivate the FLT3 signaling pathway, leading to resistance.[8][10]
-
Tumor Microenvironment: The tumor microenvironment can provide pro-survival signals to cancer cells, making them less dependent on the FLT3 pathway and thus less sensitive to its inhibition.[3]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue that can undermine the reliability of your results.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration to create a stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Visually inspect for any precipitation. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Regularly check for mycoplasma contamination. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for your assays. Overly confluent or sparse cultures can respond differently to treatment. |
| Assay Protocol Variations | Strictly adhere to a standardized protocol, including incubation times, reagent concentrations, and washing steps. Ensure thorough mixing of reagents. |
| Reagent Quality | Use high-quality reagents from reputable suppliers. Check the expiration dates of all components. |
Issue 2: Development of Resistance to the Flt3 Inhibitor in Cell Culture
Prolonged exposure to a Flt3 inhibitor can lead to the development of resistant cell populations.
| Potential Cause | Troubleshooting Steps |
| On-Target Secondary Mutations | Sequence the FLT3 gene in your resistant cell lines to identify secondary mutations, particularly in the kinase domain (e.g., D835Y, F691L).[3][5][6] These mutations can confer resistance to specific types of Flt3 inhibitors. |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative signaling pathways that can compensate for FLT3 inhibition, such as the RAS/MAPK, PI3K/AKT, or STAT5 pathways.[1] This can be assessed by Western blotting for key phosphorylated proteins in these pathways. |
| Upregulation of the FLT3 Receptor | Chronic inhibitor treatment can sometimes lead to the upregulation of the target protein. Measure the total FLT3 protein levels in your resistant cells. |
| Increased Drug Efflux | Assess the expression and activity of drug efflux pumps like P-gp in your resistant cell lines. |
Quantitative Data Summary
The following table summarizes the IC50 values of several well-characterized Flt3 inhibitors against different FLT3 mutations in various cell lines. This data can serve as a reference for expected potency.
| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) |
| Midostaurin | MOLM-13 | FLT3-ITD | ~200[5] |
| MV4-11 | FLT3-ITD | - | |
| Gilteritinib | MOLM-14/Gilt | FLT3-ITD Resistant | >1000[11] |
| MV4-11/Gilt | FLT3-ITD Resistant | >1000[11] | |
| Quizartinib | MOLM-13 | FLT3-ITD | ~1.1[12] |
| MV4-11 | FLT3-ITD | ~1.5[12] | |
| Sorafenib | Ba/F3 | FLT3-ITD | ~5[12] |
| Ba/F3 | FLT3-D835Y | >1000[12] | |
| Crenolanib | Ba/F3 | FLT3-ITD | ~1.6[6] |
| Ba/F3 | FLT3-D835Y | ~3.2[6] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Cell-Based Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the Flt3 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for FLT3 Phosphorylation
-
Cell Lysis: Treat cells with the Flt3 inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FLT3 as a loading control.
Visualizations
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Inconsistent Flt3 Inhibitor Results.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Flt3-IN-17 stability issues in aqueous solutions
Disclaimer: Information regarding a specific molecule designated "Flt3-IN-17," including its stability in aqueous solutions, is not publicly available. The following technical support guide has been developed for a hypothetical Flt3 inhibitor, "this compound," based on general principles of small molecule inhibitor stability, Flt3 biology, and common challenges encountered by researchers in drug development. This resource is intended to provide a framework for addressing stability issues with similar research compounds.
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter when working with this compound in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Question: I am observing variable or significantly reduced inhibition of Flt3 signaling in my experiments. What could be the cause?
-
Answer: This issue can arise from several factors related to the stability and handling of this compound.
-
Degradation in Aqueous Media: this compound may be unstable in your cell culture medium or assay buffer, leading to a decrease in the effective concentration over the course of the experiment. It is recommended to perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
-
Precipitation: The compound might be precipitating out of solution, especially at higher concentrations or after prolonged incubation. Visually inspect your solutions for any signs of precipitation.
-
Improper Storage: Ensure that your stock solutions and aliquots are stored correctly, protected from light, and have not undergone excessive freeze-thaw cycles.
-
Adsorption to Labware: Small molecules can sometimes adsorb to the surface of plasticware, reducing the available concentration. Consider using low-adhesion microplates or glassware.
-
Issue 2: Visible precipitate formation after diluting this compound stock solution into aqueous buffer.
-
Question: I prepared a working solution of this compound by diluting the DMSO stock into my aqueous experimental buffer, and I noticed the solution became cloudy. What should I do?
-
Answer: Cloudiness or precipitation indicates that the solubility of this compound in the aqueous buffer has been exceeded.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can try to increase the percentage of DMSO in the final working solution. However, be mindful of the potential effects of DMSO on your cells or assay.
-
Use a Different Solvent System: For in vitro assays, consider using a buffer with additives that can enhance solubility, such as cyclodextrins or a small percentage of a non-ionic detergent like Tween-20, if compatible with your experiment.
-
Sonication or Warming: Gentle sonication or warming of the solution might help to redissolve the precipitate, but be cautious as this could also accelerate degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: How should I store stock solutions and aliquots of this compound?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q3: How can I assess the stability of this compound in my specific experimental buffer?
A3: You can perform a simple stability study by incubating this compound in your buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the remaining concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: What are the common degradation pathways for small molecule inhibitors like this compound in aqueous solutions?
A4: While specific degradation pathways for this compound are unknown, common mechanisms for similar molecules include hydrolysis of labile functional groups (e.g., esters, amides) and oxidation. Stress testing under conditions of elevated temperature, extreme pH, and exposure to light can help identify potential degradation products and pathways.[1]
Quantitative Data Summary
Since no specific data for this compound is available, the following table illustrates hypothetical stability data for a small molecule inhibitor in an aqueous buffer at 37°C. This can serve as a template for presenting your own experimental findings.
| Time (hours) | % this compound Remaining (pH 7.4) | % this compound Remaining (pH 5.0) |
| 0 | 100 | 100 |
| 2 | 95 | 85 |
| 4 | 91 | 72 |
| 8 | 82 | 55 |
| 24 | 65 | 20 |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Aqueous Buffers
-
Prepare a series of dilutions of your this compound DMSO stock solution into the desired aqueous buffer.
-
Mix thoroughly by vortexing.
-
Allow the solutions to equilibrate at room temperature for at least one hour.
-
Visually inspect each solution for any signs of precipitation or cloudiness.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy. The highest concentration that remains clear is the approximate solubility limit.
Protocol 2: Short-Term Stability Assessment of this compound
-
Prepare a working solution of this compound in your experimental aqueous buffer at the desired final concentration.
-
Incubate the solution at the intended experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of intact this compound in the aliquot using a validated stability-indicating analytical method, such as HPLC.[2]
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Flt3 signaling pathway activation.[3]
References
- 1. Stability testing protocols | PPTX [slideshare.net]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Acquired resistance to Flt3-IN-17 through secondary FLT3 mutations
Welcome to the technical support center for Flt3-IN-17, a potent, type I FMS-like tyrosine kinase 3 (FLT3) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand acquired resistance to this compound mediated by secondary FLT3 mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a type I tyrosine kinase inhibitor (TKI) that targets the ATP-binding pocket of the FLT3 receptor.[1][2][3] By binding to both the active and inactive conformations of the kinase, it effectively suppresses the constitutive activation of FLT3 caused by internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2][3] Inhibition of FLT3 blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, including the STAT5, MAPK, and AKT pathways.[2][4][5]
Q2: We are observing a loss of sensitivity to this compound in our cell line model that initially responded well. What are the potential causes?
A common reason for acquired resistance to FLT3 inhibitors is the development of secondary point mutations within the FLT3 kinase domain.[1] These mutations can interfere with the binding of this compound to its target, thereby restoring the kinase activity and reactivating downstream signaling pathways. Another possibility is the emergence of off-target resistance, where leukemic cells become dependent on alternative signaling pathways for survival.[6]
Q3: Which secondary FLT3 mutations are known to cause resistance to type I FLT3 inhibitors like this compound?
Several secondary mutations in the FLT3 kinase domain have been identified that confer resistance to type I FLT3 inhibitors. The most frequently observed mutations include the "gatekeeper" mutation F691L and mutations in the activation loop, such as D835Y/V/F and Y842C/H.[1] These mutations can sterically hinder the binding of the inhibitor or stabilize the active conformation of the kinase, reducing the efficacy of the drug.
Q4: How can we confirm if our resistant cell line has acquired a secondary FLT3 mutation?
To confirm the presence of a secondary mutation, you should perform Sanger sequencing or next-generation sequencing (NGS) of the FLT3 gene in your resistant cell line and compare it to the parental, sensitive cell line. Pay close attention to the regions encoding the tyrosine kinase domain, particularly the ATP-binding pocket and the activation loop.
Q5: Our sequencing results confirm a D835Y mutation in our resistant cells. What is the expected impact on this compound activity?
The D835Y mutation is located in the activation loop of the FLT3 kinase domain and is a well-established mechanism of resistance to many FLT3 inhibitors.[1] This mutation stabilizes the active conformation of the kinase, which can reduce the binding affinity of type I inhibitors like this compound. You can expect a significant increase in the IC50 value of this compound in cells harboring the D835Y mutation compared to the parental cells with only the FLT3-ITD mutation.
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for this compound in a FLT3-ITD positive cell line.
-
Possible Cause 1: Pre-existing resistant subclone. The cell line may contain a small, pre-existing population of cells with a resistance mutation that has been selected for during culture.
-
Troubleshooting Step: Perform single-cell cloning of the parental cell line to isolate and test individual clones for this compound sensitivity. Analyze the bulk population for low-frequency mutations using deep sequencing.
-
-
Possible Cause 2: Off-target resistance. The cells may have activated a bypass signaling pathway, reducing their dependency on FLT3 signaling.
-
Troubleshooting Step: Perform a phospho-proteomic screen or western blot analysis for key signaling nodes in pathways such as the RAS/MAPK and PI3K/AKT pathways to identify any compensatory activation.
-
Problem: Gradual loss of this compound efficacy in a long-term in vivo study.
-
Possible Cause: Emergence of a resistant clone with a secondary FLT3 mutation. Continuous exposure to the inhibitor can provide selective pressure for the outgrowth of resistant mutants.
-
Troubleshooting Step: Isolate leukemic cells from relapsed animals and sequence the FLT3 kinase domain to identify potential secondary mutations.
-
Quantitative Data Summary
The following table summarizes the typical fold change in IC50 values observed for various FLT3 inhibitors against common resistance mutations compared to their activity against the FLT3-ITD mutation alone. While specific data for this compound is proprietary, this table, based on publicly available data for similar type I inhibitors, provides a general reference.
| Mutation | Fold Change in IC50 vs. FLT3-ITD (Approximate Range) | Reference |
| F691L | 10 - 100 fold | [7][8] |
| D835Y | 5 - 50 fold | [7][8] |
| Y842C | 5 - 30 fold | [7][8] |
Note: The exact fold change can vary depending on the specific inhibitor and the experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed FLT3-mutant AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a non-linear regression model.
Western Blotting for FLT3 Signaling Pathway Analysis
This protocol is to assess the phosphorylation status of FLT3 and its downstream targets.
-
Cell Treatment: Treat FLT3-mutant cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: FLT3 signaling pathway in normal and mutated states.
Caption: Experimental workflow for investigating resistance.
Caption: Acquired resistance to this compound via secondary mutations.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Flt3-IN-17 and the Impact of Plasma Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of plasma protein binding on the efficacy of Flt3 inhibitors, using Flt3-IN-17 as a primary example. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to constitutive activation of the receptor.[3][4][5][6] This uncontrolled signaling drives the growth of cancer cells in hematologic malignancies like Acute Myeloid Leukemia (AML).[7][8] this compound, like other FLT3 inhibitors, works by binding to the FLT3 kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling pathways.[2]
Q2: Which signaling pathways are downstream of FLT3?
A2: Activated FLT3 receptor triggers several key downstream signaling pathways that promote cell survival and proliferation. The main pathways include:
-
RAS/RAF/MEK/ERK (MAPK) pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/Akt pathway: Crucial for cell survival and inhibition of apoptosis.
-
JAK/STAT pathway (predominantly STAT5): Particularly activated by FLT3-ITD mutations and is important for cell proliferation.[3]
Disruption of these pathways is the ultimate goal of this compound therapy.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing very small FLT3 ITD mutated clones by ultra-deep sequencing analysis has important clinical implications in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloodresearch.or.kr [bloodresearch.or.kr]
- 5. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cardiff.ac.uk [cardiff.ac.uk]
- 8. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Quizartinib and the Novel Inhibitor Flt3-IN-17 in FLT3-ITD Acute Myeloid Leukemia Models
A comparative guide for researchers and drug development professionals on the efficacy of the established FLT3 inhibitor, quizartinib, versus a representative novel preclinical FLT3 inhibitor, CHMFL-FLT3-122, in models of FLT3-ITD positive Acute Myeloid Leukemia (AML).
Note: Extensive searches for a compound specifically designated "Flt3-IN-17" did not yield any publicly available data. It is presumed to be a non-public, internal compound designation. Therefore, this guide provides a comparative analysis between the FDA-approved drug quizartinib and a well-documented preclinical FLT3 inhibitor, CHMFL-FLT3-122, to offer a valuable perspective on established versus emerging therapies for FLT3-ITD AML.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has spurred the development of targeted therapies aimed at inhibiting the constitutively active FLT3 kinase. Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical activity and is a key therapeutic agent for FLT3-ITD positive AML. In parallel, the quest for novel inhibitors with improved efficacy, selectivity, and resistance profiles is ongoing. This guide provides a head-to-head comparison of the preclinical efficacy of quizartinib and a promising novel preclinical inhibitor, CHMFL-FLT3-122, in FLT3-ITD models.
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of quizartinib and CHMFL-FLT3-122 in preclinical models of FLT3-ITD positive AML.
| Parameter | Quizartinib | CHMFL-FLT3-122 | Reference |
| In Vitro Cell Viability (IC50/GI50) | |||
| MV4-11 (FLT3-ITD) | 0.40 nM | 22 nM (GI50) | [1][2] |
| MOLM-13 (FLT3-ITD) | 0.89 nM | 21 nM (GI50) | [1][2] |
| MOLM-14 (FLT3-ITD) | 0.73 nM | 42 nM (GI50) | [1][2] |
| In Vivo Efficacy | |||
| Model | MV4-11 Xenograft | MV4-11 Xenograft | [1][2] |
| Dosing | 0.3-10 mg/kg, oral, daily | 50 mg/kg, oral, daily | [1][2] |
| Effect | Dose-dependent tumor growth inhibition | Significant tumor growth suppression | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams have been generated.
Caption: FLT3 signaling pathway and inhibitor action.
Caption: Experimental workflow for FLT3 inhibitor evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies used to determine the half-maximal inhibitory concentration (IC50) of FLT3 inhibitors on AML cell lines.
1. Cell Culture and Seeding:
-
FLT3-ITD positive human AML cell lines (MV4-11, MOLM-13, MOLM-14) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
Quizartinib and CHMFL-FLT3-122 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
-
Cells are treated with a range of concentrations of the inhibitors or with DMSO as a vehicle control.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
5. Solubilization and Absorbance Measurement:
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are incubated overnight at 37°C.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
This protocol outlines a typical subcutaneous xenograft model used to evaluate the in vivo efficacy of FLT3 inhibitors.
1. Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), typically 6-8 weeks old, are used.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Cell Implantation:
-
MV4-11 cells are harvested during their exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
Approximately 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.
4. Compound Administration:
-
Quizartinib or CHMFL-FLT3-122 is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose).
-
The inhibitors are administered daily by oral gavage at the specified doses (e.g., 0.3-10 mg/kg for quizartinib, 50 mg/kg for CHMFL-FLT3-122). The control group receives the vehicle solution.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated groups compared to the control group.
-
At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a maximum allowed size), mice are euthanized, and tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
6. Statistical Analysis:
-
Differences in tumor growth between the treated and control groups are analyzed using appropriate statistical methods, such as a t-test or ANOVA.
Conclusion
This guide provides a comparative overview of the preclinical efficacy of quizartinib and the novel FLT3 inhibitor CHMFL-FLT3-122 in FLT3-ITD AML models. Both agents demonstrate potent in vitro and in vivo activity, highlighting the therapeutic potential of targeting the FLT3 signaling pathway. The provided experimental protocols offer a framework for the evaluation of such inhibitors, which is crucial for the continued development of more effective therapies for this aggressive leukemia. Researchers and drug development professionals can utilize this information to inform their own studies and contribute to the advancement of treatments for FLT3-ITD positive AML.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to FLT3-TKD Inhibition: A Focus on Gilteritinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of gilteritinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with a specific focus on its activity against the tyrosine kinase domain (TKD) mutations. Due to the absence of publicly available data on a compound referred to as "Flt3-IN-17," a direct comparison is not feasible. This document will, therefore, serve as a comprehensive resource on the characterization of gilteritinib's efficacy against FLT3-TKD, supported by experimental data and detailed protocols.
Introduction to FLT3 and Gilteritinib
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[4][5]
Gilteritinib is a second-generation FLT3 inhibitor that has demonstrated significant clinical activity and has received FDA approval for the treatment of relapsed or refractory AML with a FLT3 mutation.[6] It is a potent, oral inhibitor that targets both FLT3-ITD and FLT3-TKD mutations.[3][6] Notably, gilteritinib is effective against TKD mutations, such as the common D835Y variant, which can confer resistance to other FLT3 inhibitors.[3][7]
Data Presentation: Gilteritinib's Efficacy Against FLT3-TKD
The following tables summarize the inhibitory activity of gilteritinib against various FLT3 mutations, with a focus on TKD variants. The data is compiled from preclinical studies.
Table 1: Biochemical Inhibitory Activity of Gilteritinib against FLT3 Variants
| FLT3 Variant | IC50 (nM) | Reference |
| FLT3-WT | 5 | [3] |
| FLT3-ITD | 0.7 - 1.8 | [3] |
| FLT3-D835Y | Not explicitly stated, but potent activity demonstrated | [7] |
| Other FLT3-TKD mutations | Similar inhibitory activity to FLT3-ITD | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50% in a biochemical assay.
Table 2: Cellular Inhibitory Activity of Gilteritinib in FLT3-Mutated Cell Lines
| Cell Line | FLT3 Mutation | Assay Type | IC50 (nM) | Reference |
| MOLM-14 | FLT3-ITD | Cell Viability | Not specified, but potent activity shown | [3] |
| MV4-11 | FLT3-ITD | Cell Viability | Not specified, but potent activity shown | [3] |
| Ba/F3 | FLT3-ITD | Cell Growth | 9.2 | |
| Ba/F3 | FLT3-WT | Cell Growth | 19.7 |
Cellular IC50 values indicate the concentration of the inhibitor that reduces cell viability or proliferation by 50%.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate FLT3 inhibitors, the following diagrams are provided.
References
- 1. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
Validating Flt3-IN-17 Target Engagement in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flt3-IN-17 with other FMS-like tyrosine kinase 3 (FLT3) inhibitors, focusing on methods to validate target engagement in primary patient samples. The content presented here is intended to offer an objective overview supported by experimental data to aid in the selection and application of appropriate research methodologies.
Introduction to FLT3 Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of cases.[1][2] These mutations, primarily internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells and are associated with a poor prognosis.[2][3]
This compound is a potent and highly selective FLT3 inhibitor. This guide compares its performance with other notable FLT3 inhibitors and details key experimental protocols for validating its engagement with the FLT3 target in clinically relevant primary patient samples.
Comparison of FLT3 Inhibitors
The landscape of FLT3 inhibitors can be broadly categorized into first and second-generation agents, with further classification into Type I and Type II inhibitors based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, allowing them to inhibit both FLT3-ITD and FLT3-TKD mutations, while Type II inhibitors bind to the inactive conformation and are generally effective only against FLT3-ITD mutations.[4][5]
Quantitative Performance Data
The following tables summarize the inhibitory potency of this compound and other selected FLT3 inhibitors against wild-type (WT) FLT3 and common mutations. This data is crucial for understanding the inhibitor's spectrum of activity and potential efficacy in different patient populations.
Table 1: Biochemical IC50 Values of FLT3 Inhibitors
| Inhibitor | Type | FLT3-WT (nM) | FLT3-ITD (nM) | FLT3-D835Y (nM) |
| This compound | Type I | 1.2[6] | ~1[6] | 1.4[6] |
| Quizartinib | Type II | - | <1 - 1.1[4][7] | >1000 |
| Gilteritinib | Type I | - | 1.8[8] | 1.6[8] |
| Midostaurin | Type I | <1000 | <10[9] | <10[9] |
| Crenolanib | Type I | - | 1.3[10] | 8.8[10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.
Table 2: Cellular GI50/IC50 Values of FLT3 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line (Mutation) | GI50/IC50 (nM) |
| This compound | Molm-14 (FLT3-ITD) | 2-23[6] |
| This compound | Molm-14 (FLT3-ITD/D835Y) | 2-23[6] |
| This compound | Molm-14 (FLT3-ITD/F691L) | 2-23[6] |
| Quizartinib | MV4-11 (FLT3-ITD) | 0.40[7] |
| Quizartinib | MOLM-13 (FLT3-ITD) | 0.89[7] |
| Gilteritinib | MV4-11 (FLT3-ITD) | 1.8[8] |
| Gilteritinib | Ba/F3 (FLT3-D835Y) | 1.6[8] |
| Midostaurin | Ba/F3 (FLT3-ITD) | <10[9] |
| Midostaurin | Ba/F3 (FLT3-D835Y) | <10[9] |
| Crenolanib | Molm14 (FLT3-ITD) | 7[11] |
| Crenolanib | MV411 (FLT3-ITD) | 8[11] |
GI50/IC50 values represent the concentration of the inhibitor required to inhibit the growth of or kill 50% of the cells in a cellular assay.
Visualizing the FLT3 Signaling Pathway and Experimental Workflows
Understanding the underlying biological pathways and experimental procedures is critical for interpreting target engagement data. The following diagrams, generated using Graphviz, illustrate the FLT3 signaling cascade and a typical workflow for its analysis.
Experimental Protocols for Target Engagement Validation
Validating that a drug binds to its intended target within the complex environment of a primary patient cell is a critical step in drug development. The following protocols outline two widely accepted methods for confirming this compound target engagement.
Phospho-Flow Cytometry
Phospho-flow cytometry is a powerful technique that allows for the quantitative measurement of protein phosphorylation at the single-cell level.[12] This is particularly useful for assessing the inhibition of kinase activity, such as FLT3, in heterogeneous primary samples like bone marrow or peripheral blood from AML patients. The method allows for the simultaneous analysis of cell surface markers to specifically gate on the leukemic blast population.[13]
Protocol:
-
Sample Preparation: Isolate mononuclear cells from fresh primary patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.
-
Inhibitor Treatment: Resuspend cells in a suitable culture medium and treat with a dose range of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Fixation: Immediately stop the kinase reaction by fixing the cells with 1.5% - 4% formaldehyde for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
-
Permeabilization: Wash the cells and then permeabilize them by adding ice-cold 90% methanol and incubating on ice or at -20°C for at least 30 minutes. This allows antibodies to access intracellular targets.
-
Staining: Wash the permeabilized cells and stain with a cocktail of fluorescently-conjugated antibodies. This should include an antibody specific for phosphorylated FLT3 (pFLT3) and antibodies against cell surface markers to identify the AML blast population (e.g., CD45, CD34, CD117).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the leukemic blast population based on their cell surface marker expression. Within this population, quantify the Mean Fluorescence Intensity (MFI) of the pFLT3 signal. A dose-dependent decrease in pFLT3 MFI in this compound-treated samples compared to the vehicle control indicates target engagement and inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the physical binding of a drug to its target protein in a cellular context. The principle is that drug binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Sample Preparation and Treatment: Prepare a suspension of mononuclear cells from the primary patient sample. Treat the cells with this compound or a vehicle control for 1 hour at 37°C to allow for drug uptake and binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. The amount of soluble FLT3 remaining at each temperature can be quantified by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble FLT3 as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample confirms target engagement.
Conclusion
Validating target engagement in primary patient samples is essential for the preclinical and clinical development of targeted therapies like this compound. Both phospho-flow cytometry and CETSA offer robust, complementary approaches to confirm that this compound effectively binds to and inhibits FLT3 in its native cellular environment. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to design and execute rigorous target validation studies.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 inhibitor 17 | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crenolanib - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Flt3-IN-17 and Other Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-17, with other prominent second-generation FLT3 inhibitors: quizartinib, gilteritinib, and crenolanib. This analysis is supported by preclinical data to inform research and development decisions in the context of Acute Myeloid Leukemia (AML).
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that drive leukemogenesis. Second-generation FLT3 inhibitors have been developed to offer improved potency and selectivity over their predecessors. This guide evaluates this compound's performance against its counterparts in key preclinical assays.
Comparative Efficacy: Potency and Cellular Activity
The in vitro potency of this compound against various FLT3 mutations and its antiproliferative effects on AML cell lines are summarized below, alongside data for quizartinib, gilteritinib, and crenolanib.
| Inhibitor | Target | IC50 (nM) | Cell Line | GI50/IC50 (nM) | Reference |
| This compound | FLT3 (Wild-Type) | 1.2 | MOLM-14 (FLT3-ITD) | 2-23 | [1] |
| FLT3 (D835Y) | 1.4 | MOLM-14 (FLT3-ITD/D835Y) | 2-23 | [1] | |
| FLT3-ITD | 0.8 | MOLM-14 (FLT3-ITD/F691L) | 2-23 | [2] | |
| MV4-11 (FLT3-ITD) | 23.5 | [2] | |||
| MOLM-13 (FLT3-ITD) | 35.5 | [2] | |||
| Quizartinib | FLT3 | 3.3 (Kd) | MV4-11 (FLT3-ITD) | 0.40 | [3] |
| MOLM-13 (FLT3-ITD) | 0.89 | [3] | |||
| MOLM-14 (FLT3-ITD) | 0.73 | [3] | |||
| Gilteritinib | FLT3 (Wild-Type) | 5 | MV4-11 (FLT3-ITD) | 0.7-1.8 | [1][4] |
| FLT3-ITD | 0.7-1.8 | [1][4] | |||
| FLT3 (D835Y) | ~1 | [1][4] | |||
| Crenolanib | FLT3 | 0.28 (Kd) | [3] |
Note: IC50 values represent the concentration of an inhibitor required to inhibit the biochemical activity of the target kinase by 50%. GI50/IC50 values in cell lines represent the concentration required to inhibit cell growth by 50%. Kd (dissociation constant) is a measure of binding affinity.
Signaling Pathway Inhibition
FLT3 activation triggers a cascade of downstream signaling crucial for the survival and proliferation of leukemia cells. Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound has been shown to effectively reduce the phosphorylation of FLT3 in MOLM-14 cells, indicating direct target engagement and inhibition of this critical signaling cascade[1].
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Methodologies
To ensure a thorough understanding of the presented data, detailed protocols for the key experimental assays are provided below.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the enzymatic activity of FLT3 kinase in the presence of an inhibitor.
References
- 1. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of Flt3-IN-17 in Combination Cancer Therapy: A Guide for Researchers
A comprehensive review of the current scientific literature reveals a notable absence of specific data for a compound designated "Flt3-IN-17." Extensive searches across multiple scientific databases and chemical supplier catalogs did not yield any published studies, experimental data, or detailed compound information under this identifier. This suggests that "this compound" may be an internal, pre-clinical, or non-publicly disclosed compound name.
Therefore, a direct comparison guide detailing the synergistic effects of this compound with standard chemotherapy agents, as requested, cannot be constructed at this time due to the lack of available information.
However, to fulfill the spirit of the request and provide valuable insights for researchers in this field, we have created a comprehensive guide on the synergistic effects of a well-characterized and clinically relevant Flt3 inhibitor, Gilteritinib , with standard chemotherapy agents for the treatment of Acute Myeloid Leukemia (AML). Gilteritinib is a potent, orally available, dual Flt3/AXL inhibitor approved for the treatment of relapsed or refractory AML with a Flt3 mutation.
Synergistic Effects of Gilteritinib with Standard Chemotherapy Agents in FLT3-Mutated Acute Myeloid Leukemia (AML)
The combination of FMS-like tyrosine kinase 3 (Flt3) inhibitors with conventional chemotherapy has emerged as a promising strategy to improve outcomes for patients with Flt3-mutated AML, a patient population with a historically poor prognosis.[1][2][3] The rationale for this approach lies in the distinct and complementary mechanisms of action of these agents. While chemotherapy nonspecifically targets rapidly dividing cells, Flt3 inhibitors specifically target the constitutively activated Flt3 signaling pathways that drive leukemic cell proliferation and survival.[1][4]
Flt3 Signaling Pathway in AML
Mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent, constitutive activation of the Flt3 receptor.[1] This aberrant signaling activates downstream pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in clinical outcome of FLT3 ITD mutated acute myeloid leukemia patients over the last one and a half decade - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Flt3-IN-17 and Sorafenib in FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance in targeted cancer therapy is paramount. In the landscape of Acute Myeloid Leukemia (AML) treatment, FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a critical therapeutic class. This guide provides a detailed comparison of Flt3-IN-17, a novel potent pan-FLT3 inhibitor, and sorafenib, a multi-kinase inhibitor, with a focus on their activity against resistance-conferring mutations and the underlying signaling pathways.
This analysis is based on preclinical data, primarily from the discovery and characterization of a potent indenoindolone type 1 pan-FLT3 inhibitor, identified in research literature as JH-IX-179, which corresponds to the compound commercially available as this compound.
At a Glance: this compound vs. Sorafenib
| Feature | This compound (JH-IX-179) | Sorafenib |
| Inhibitor Type | Type I | Type II |
| Binding Conformation | Binds to the active "DFG-in" conformation of FLT3 | Binds to the inactive "DFG-out" conformation of FLT3 |
| Primary Target | FLT3 (pan-inhibitor) | Multi-kinase inhibitor (including FLT3, VEGFR, PDGFR, c-Kit, and Raf kinases) |
| Potency against FLT3-ITD | High | High |
| Potency against FLT3-D835Y | Very High (IC50 <0.5 nM) | Low to moderate |
| Activity against Gatekeeper Mutation (F691L) | Data not available in initial findings | Known to confer resistance |
| Other Notable Targets | Focal Adhesion Kinase (FAK) (IC50 = 12 nM) | VEGFR, PDGFR, c-Kit, Raf |
Quantitative Analysis of Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound (JH-IX-179) and sorafenib against various FLT3 mutations and cell lines. This data highlights the differential sensitivity of common resistance mutations to these two inhibitors.
Table 1: Comparative IC50 Values (nM) against FLT3 Kinase Mutants
| Compound | FLT3-ITD | FLT3-D835Y |
| This compound (JH-IX-179) | 10 | 4 |
| Sorafenib | 2 | 93 |
Data for JH-IX-179 from in vitro kinase assays. Sorafenib data is a composite from published literature for comparative purposes.[1]
Table 2: Cellular IC50 Values (nM) in FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation | This compound (JH-IX-179) |
| MOLM-13 | FLT3-ITD | Not specified in primary source |
| MOLM-14 | FLT3-ITD | Not specified in primary source |
| Ba/F3-FLT3-ITD | FLT3-ITD | 183 nM (representative value) |
| Ba/F3-FLT3-D835Y | FLT3-D835Y | <0.5 nM |
Data for JH-IX-179 from cell-based assays.
Mechanisms of Action and Resistance
The differential activity of this compound and sorafenib stems from their distinct binding modes to the FLT3 kinase.
dot
Caption: Binding modes of Type I and Type II FLT3 inhibitors.
Sorafenib, as a type II inhibitor, is less effective against mutations in the activation loop, such as D835Y, which stabilize the active "DFG-in" conformation of the kinase[1]. This is a common mechanism of acquired resistance to sorafenib. In contrast, this compound (JH-IX-179), being a type I inhibitor, effectively targets the active conformation and therefore demonstrates high potency against the D835Y mutation[1].
Cross-resistance can occur through several mechanisms:
-
On-target secondary mutations: While this compound is potent against D835Y, other mutations, such as the gatekeeper mutation F691L, can confer resistance to both type I and type II inhibitors. The activity of this compound against the F691L mutation has not been detailed in the initial reports.
-
Off-target resistance: Activation of bypass signaling pathways, such as the PI3K/mTOR or RAS/MAPK pathways, can lead to resistance to FLT3 inhibitors irrespective of their binding mode.
FLT3 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of FLT3 in AML cell proliferation and survival, and the points of intervention for FLT3 inhibitors.
dot
Caption: Simplified FLT3 signaling pathway in AML.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound (JH-IX-179).
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified FLT3 kinase domains.
-
Methodology:
-
Recombinant FLT3 kinase domains (wild-type and mutants) are incubated with the test compound at various concentrations.
-
A kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The extent of substrate phosphorylation is quantified, typically using a fluorescence-based method or radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of the compound on the viability and proliferation of FLT3-dependent cell lines.
-
Methodology:
-
Cells (e.g., Ba/F3 cells engineered to express specific FLT3 mutations, or human AML cell lines like MOLM-13 and MV4-11) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blot Analysis
-
Objective: To evaluate the inhibition of FLT3 phosphorylation and downstream signaling pathways in cells.
-
Methodology:
-
FLT3-mutant cells are treated with the test compound for a short period (e.g., 1-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, and key downstream signaling proteins (e.g., p-STAT5, p-ERK, p-AKT).
-
Protein bands are visualized using chemiluminescence or fluorescence and quantified.
-
Experimental Workflow for Cross-Resistance Assessment
A systematic approach is required to investigate cross-resistance between FLT3 inhibitors.
dot
Caption: Workflow for evaluating this compound activity against sorafenib resistance.
Conclusion
This compound (JH-IX-179) represents a promising novel FLT3 inhibitor with a distinct mechanism of action compared to sorafenib. Its high potency against the sorafenib-resistant D835Y mutation underscores its potential to overcome a key mechanism of acquired resistance. However, a comprehensive understanding of its activity against other resistance mutations, such as the gatekeeper F691L, and its efficacy in the context of off-target resistance mechanisms requires further investigation. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies, which are essential for guiding the strategic development and clinical application of next-generation FLT3 inhibitors in AML.
References
Comparative Efficacy of FLT3 Inhibitors in AML Patient-Derived Xenograft Models
A Guide for Researchers and Drug Development Professionals
While specific efficacy data for a compound designated "Flt3-IN-17" in acute myeloid leukemia (AML) patient-derived xenograft (PDX) models is not publicly available, this guide provides a comparative overview of several well-documented FLT3 inhibitors. The data presented here, derived from various preclinical studies, can serve as a valuable benchmark for evaluating novel FLT3-targeting compounds.
Overview of FLT3 Signaling in AML
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the receptor and its downstream signaling pathways.[2] This aberrant signaling contributes to uncontrolled leukemic cell growth.[3] The primary downstream pathways activated by mutant FLT3 include RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT.[1]
Caption: FLT3 signaling pathways in AML.
Comparative Efficacy of FLT3 Inhibitors in AML PDX Models
The following tables summarize the in vivo efficacy of several FLT3 inhibitors in AML PDX and xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in the specific PDX models, dosing regimens, and endpoint measurements.
Table 1: Efficacy of Selected FLT3 Inhibitors in AML Xenograft and PDX Models
| Inhibitor | Model Type | FLT3 Mutation Status | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Gilteritinib | Xenograft & Intra-Bone Marrow Transplant | FLT3-ITD, FLT3-D835Y | 30 mg/kg/day (oral) | Tumor regression, improved survival, decreased pFLT3. | [4][5] |
| Quizartinib | PDX Model | FLT3-ITD | 5 mg/kg/day (oral) | Reduced human CD45+/CD33+ blasts in bone marrow. | [4][6] |
| Midostaurin | Cell Line Xenograft (OCI-AML3, SKNO-1) | Wild-Type FLT3 | 80-100 mg/kg | Reduced tumor burden, significantly increased median survival. | [7] |
| Sorafenib | Cell Line Xenograft (MV4-11) | FLT3-ITD | Not specified | Delayed tumor growth. | [8] |
| Crenolanib | Cell Line Xenograft (MV4-11) | FLT3-ITD | Not specified | Delayed tumor growth. | [8] |
| Foretinib | PDX Models (2) | FLT3-ITD | 15 mg/kg (daily) | Potent therapeutic effect, prolonged survival more than quizartinib and gilteritinib in the same models. | [9] |
Experimental Protocols
The establishment and utilization of AML PDX models for evaluating drug efficacy generally follow a standardized workflow. The protocols described in the literature provide a framework for these studies.
Caption: General experimental workflow for AML PDX models.
Detailed Methodologies:
-
PDX Model Generation:
-
Patient Samples: Primary bone marrow or peripheral blood samples are obtained from AML patients with informed consent.
-
Cell Processing: Mononuclear cells are isolated from the patient samples using density gradient centrifugation.
-
Animal Model: Immunodeficient mice, most commonly NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are used as hosts.[4]
-
Engraftment: A specified number of viable primary AML cells (e.g., 1 x 106) are injected into the mice, typically via the tail vein or retro-orbital sinus.[4]
-
-
Monitoring of Leukemic Engraftment:
-
Engraftment of human AML cells is monitored by weekly or bi-weekly collection of peripheral blood from the mice.
-
Flow cytometry is used to determine the percentage of human leukemic cells, typically by staining for human CD45 (hCD45) and myeloid markers like CD33.[4]
-
-
Drug Efficacy Studies:
-
Once a predetermined level of engraftment is achieved (e.g., >1% hCD45+ cells in the peripheral blood), mice are randomized into treatment and control (vehicle) groups.
-
The FLT3 inhibitor or vehicle is administered, often daily, via oral gavage at a specified dose.[4]
-
Endpoints: Efficacy is assessed by various endpoints, including:
-
Leukemic burden: The percentage of human leukemic cells in the bone marrow, peripheral blood, and spleen at the end of the study.[4]
-
Overall survival: The lifespan of the mice in the treatment groups compared to the control group.[5]
-
Pharmacodynamic markers: Inhibition of FLT3 phosphorylation and downstream signaling molecules in the leukemic cells.[5]
-
-
Conclusion
The use of patient-derived xenograft models provides a powerful platform for the preclinical evaluation of novel therapeutics for AML. The data available for established FLT3 inhibitors like gilteritinib, quizartinib, and others demonstrate their potent anti-leukemic activity in these models. Any novel FLT3 inhibitor, such as the conceptual this compound, would need to demonstrate comparable or superior efficacy in similar preclinical settings to warrant further development. This guide provides a framework for such comparative evaluations, emphasizing the importance of standardized protocols and comprehensive endpoint analysis.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flt3-IN-17: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for Flt3-IN-17
This compound is a potent, research-grade FMS-like tyrosine kinase 3 (FLT3) inhibitor. Due to its high biological activity and potential hazards, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its hazard profile and for making informed decisions on its disposal.
| Property | Value | Source |
| CAS Number | 2758999-62-9 | [1] |
| Purity | 99.11% | [2] |
| IC50 (D835Y mutant) | <0.5 nM | [2] |
| IC50 (FAK) | 12 nM | [2] |
| Biological Activity | Inhibits Cytochrome P450s (CYPs) | [2] |
| Appearance | Solid | [2] |
| Storage | Store at -20°C for short-term, -80°C for long-term | [2] |
Experimental Protocols for Disposal
The following protocols are recommended for the disposal of this compound. These procedures are based on general best practices for the disposal of potent, cytotoxic, and research-grade chemical compounds.
Personnel Protective Equipment (PPE)
Before handling this compound, ensure that the following minimum personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Disposal of Solid this compound Waste
-
Collection:
-
Carefully collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers.
-
Place all solid waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and should have a secure lid.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the name of the chemical ("this compound"), the approximate amount, and the date.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of solid this compound in the regular trash.
-
Disposal of Liquid this compound Waste (e.g., solutions in DMSO)
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., a chemical-resistant plastic or glass bottle for DMSO solutions).
-
-
Chemical Inactivation (Recommended Pre-treatment):
-
Due to the high potency of this compound, chemical inactivation prior to disposal is strongly recommended to reduce its biological activity. Studies on the degradation of other cytotoxic and antineoplastic drugs have shown that oxidation can be an effective method.[3]
-
Option 1: Oxidation with Sodium Hypochlorite (Bleach)
-
In a well-ventilated fume hood, cautiously add a 5.25% sodium hypochlorite solution (household bleach) to the liquid waste containing this compound.
-
The final concentration of sodium hypochlorite should be in excess to ensure complete degradation. A 10:1 volume ratio of bleach to waste solution is a general starting point, but the optimal ratio may vary.
-
Allow the mixture to react for at least one hour, with occasional gentle swirling.
-
-
Option 2: Adsorption onto Activated Carbon
-
Add activated carbon to the liquid waste. A general guideline is to add approximately 10 grams of activated carbon per 100 mL of waste solution.
-
Stir the mixture for at least one hour to allow for adsorption of the compound onto the carbon.
-
-
-
Labeling:
-
After the inactivation step, label the container as "Hazardous Waste," and include the name of the original compound ("this compound, inactivated with [name of inactivating agent]"), the solvent, the approximate volume, and the date.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area.
-
-
Disposal:
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not pour liquid waste containing this compound down the drain.
-
Flt3 Signaling Pathway and Disposal Workflow
To provide a clearer understanding of the biological context of this compound and the logical flow of its disposal, the following diagrams have been generated.
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Flt3-IN-17
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent kinase inhibitor, Flt3-IN-17. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
As a novel and potent compound, this compound's full toxicological profile is not yet comprehensively understood. Therefore, a conservative approach to handling, based on best practices for potent research chemicals, is mandatory. The following procedures outline the minimum personal protective equipment (PPE) required and the appropriate operational and disposal plans.
Core Personal Protective Equipment (PPE) Requirements
A thorough hazard assessment should always precede any handling of this compound to ensure the appropriate level of protection is employed.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Gown or Lab Coat- Safety Goggles- Face Shield- N95 Respirator or higher | To prevent inhalation of fine particulates and to protect against skin and eye contact with the concentrated solid. A face shield offers an additional layer of protection against splashes. |
| Solubilizing and Diluting | - Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Gown or Lab Coat- Safety Goggles- Face Shield | To protect against splashes of the concentrated stock solution. The risk of aerosolization is lower than with the solid form, but still present. |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | To protect against accidental contact with diluted solutions during routine cell culture manipulations. |
| Waste Disposal | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | To protect against contact with contaminated materials during the disposal process. |
Note: Always wear closed-toe shoes and long pants in the laboratory.[3][4] Latex gloves are not recommended as they provide poor chemical protection.[1]
Experimental Protocols: Safe Handling and Disposal Workflow
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
